Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1-oxo-2,3-dihydroindene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGSYJMONFCBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434117 | |
| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55934-10-6 | |
| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
CAS Number: 55934-10-6
This technical guide provides a comprehensive overview of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate, catering to researchers, scientists, and professionals in drug development. Due to the limited publicly available data on this specific isomer, this document focuses on its chemical properties, a proposed synthetic pathway, and its potential as a chemical intermediate.
Chemical and Physical Properties
This compound is a solid organic compound. Its key properties are summarized in the table below, compiled from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 55934-10-6 | [1] |
| Molecular Formula | C₁₁H₁₀O₃ | |
| Molecular Weight | 190.2 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 102-103°C | |
| Boiling Point | 346.1°C at 760 mmHg | |
| Purity | ≥98% | [2] |
| Storage | 2-8°C or Room Temperature | [2] |
Synthesis and Experimental Protocols
A related compound, Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate, is synthesized via the cyclization of precursors under acidic or basic conditions, such as the reaction of 1-indanone with formaldehyde and methanol.[3]
Proposed Synthetic Pathway:
A logical workflow for a potential synthesis is outlined below. This represents a theoretical pathway and would require experimental validation and optimization.
References
An In-depth Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and available technical data for Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate, a valuable building block in medicinal chemistry and organic synthesis.
Molecular Structure and Chemical Properties
This compound is a bicyclic aromatic compound featuring a fused benzene and cyclopentanone ring system. The presence of a ketone and a methyl ester functional group makes it a versatile intermediate for further chemical modifications.
Chemical Structure:
Caption: 2D structure of this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 55934-10-6 | [1] |
| Molecular Formula | C₁₁H₁₀O₃ | [1] |
| Molecular Weight | 190.19 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 102-103 °C | [1] |
| Boiling Point | 346.1 °C at 760 mmHg | [1] |
| InChI Key | PGGSYJMONFCBEJ-UHFFFAOYSA-N | [1] |
Synthesis
A plausible synthetic approach for the 4-carboxylate isomer would start from 2-methylisophthalic acid, which could be converted to the corresponding acid chloride and then subjected to a series of reactions to introduce the three-carbon chain, followed by an intramolecular cyclization.
General Synthetic Workflow (Hypothetical):
Caption: A potential synthetic workflow for the target compound.
Spectroscopic Data
Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is limited. However, chemical suppliers often provide a Certificate of Analysis upon request which may contain this information.[4][5] For reference, the ¹H NMR spectrum of the isomeric methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate has been reported.
Biological Activity and Potential Applications
The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[6][7][8][9][10] While the specific biological profile of this compound has not been extensively reported, its structural similarity to other biologically active indanones suggests its potential as a key intermediate in the development of novel therapeutic agents.
The presence of the ketone and ester functionalities allows for diverse chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. For instance, the ketone can be a site for reduction or the introduction of spirocyclic moieties, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to modulate physicochemical properties and target interactions.
Experimental Protocols
Due to the limited availability of published research focused specifically on this compound, detailed experimental protocols for its use are not available. Researchers interested in utilizing this compound would typically adapt general protocols for reactions involving indanones, ketones, and methyl esters.
General Protocol for Ester Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Isolate the product by filtration and purify by recrystallization or column chromatography.
General Protocol for Ketone Reduction:
-
Dissolve this compound in a suitable anhydrous solvent (e.g., THF or methanol) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
Conclusion
This compound is a chemical intermediate with significant potential for applications in drug discovery and organic synthesis. While detailed experimental and biological data remain scarce in the public domain, its structural features and the established importance of the indanone core warrant further investigation. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the field.
References
- 1. This compound | 55934-10-6 [sigmaaldrich.com]
- 2. CN109678685B - Preparation method of 1-indanone and derivatives thereof - Google Patents [patents.google.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 55934-10-6|this compound|BLD Pharm [bldpharm.com]
- 5. lookchem.com [lookchem.com]
- 6. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate, a key intermediate in organic synthesis. This document details its chemical properties, experimental protocols for its synthesis and characterization, and its potential applications in the pharmaceutical and materials science sectors.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 55934-10-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀O₃ | [1] |
| Molecular Weight | 190.19 g/mol | [4] |
| Melting Point | 102-103°C | [1] |
| Boiling Point | 346.1°C at 760 mmHg | [1] |
| Flash Point | 155.5°C | [1] |
| Appearance | Solid | [1] |
| Purity | 98% | [1] |
| Storage Temperature | Room temperature | [1] |
| InChI Key | PGGSYJMONFCBEJ-UHFFFAOYSA-N | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of indene derivatives are crucial for their application in further research and development. While specific large-scale synthesis protocols for this compound are not widely published, a general approach can be extrapolated from the synthesis of its isomers, such as methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (A Representative Protocol)
A common method for the synthesis of the 2-carboxylate isomer involves the Dieckmann condensation of a suitable diester. A variation of this approach starts from 1-indanone.
Materials:
-
1-Indanone
-
Dimethyl carbonate
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EA)
-
Silica gel for column chromatography
-
Pentane
Procedure:
-
A solution of 1-indanone (e.g., 5 g, 37.8 mmol) in anhydrous THF (40 mL) is prepared.
-
In a separate reaction vessel, a suspension of sodium hydride is prepared in THF.
-
The 1-indanone solution is added dropwise to the sodium hydride suspension.
-
Dimethyl carbonate is then added to the reaction mixture.
-
The reaction mixture is heated to reflux for approximately 2 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled and then carefully poured into a mixture of 1M HCl and ice.
-
The aqueous layer is extracted three times with ethyl acetate (100 mL portions).
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a gradient elution of ethyl acetate in pentane (e.g., 0-50%) to afford the pure methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[5]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: The ¹³C NMR spectrum is also recorded in a suitable deuterated solvent.
Mass Spectrometry (MS):
-
Mass spectral data can be obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Potential Applications
Indanone derivatives are valuable synthons in organic chemistry. This compound and its isomers serve as versatile intermediates in the synthesis of more complex molecules.[6] In the pharmaceutical industry, these compounds can be precursors for the development of novel drug candidates.[6] For instance, derivatives have been explored for their potential anti-inflammatory properties.[7] Furthermore, the structural motif of this compound can be incorporated into functional materials for applications in materials science, such as in the development of organic semiconductors.[6] The chloro-hydroxy derivative of a similar compound is a key intermediate in the synthesis of the insecticide (S)-indoxacarb.[8]
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a methyl 1-oxo-2,3-dihydro-1H-indene-carboxylate isomer.
Caption: Generalized synthesis and purification workflow.
References
- 1. This compound | 55934-10-6 [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. 55934-10-6|this compound|BLD Pharm [bldpharm.com]
- 4. 3-Methyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid [cymitquimica.com]
- 5. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Unveiling the Potential Mechanism of Action of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the potential mechanisms of action for Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate. While direct experimental data on this specific compound remains limited, this document extrapolates potential biological activities and signaling pathways based on the well-established pharmacological importance of the 1-indanone scaffold, a core structural motif in numerous bioactive molecules. This paper is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel small molecules.
Introduction: The 1-Indanone Scaffold as a Privileged Structure
The 1-indanone framework is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. The inherent structural rigidity and synthetic tractability of the 1-indanone core make it an attractive starting point for the design of novel therapeutic agents. Derivatives of 1-indanone have demonstrated a broad spectrum of biological effects, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial activities. This guide will delve into these potential mechanisms, providing a foundation for future investigation of this compound.
Potential Mechanisms of Action Based on the 1-Indanone Core
Based on the activities of structurally related 1-indanone derivatives, several potential mechanisms of action for this compound can be hypothesized.
Anti-inflammatory Activity
Several 1-indanone derivatives have been reported to possess significant anti-inflammatory properties. The proposed mechanism for this activity often involves the modulation of key inflammatory pathways.
Experimental Protocols: A common in vitro assay to screen for anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. A reduction in NO levels in the presence of the test compound indicates potential anti-inflammatory effects. Further investigation would involve Western blot analysis to determine the expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). To elucidate the upstream signaling pathway, the phosphorylation status of proteins in the Toll-like receptor 4 (TLR4), c-Jun N-terminal kinase (JNK), and nuclear factor-kappa B (NF-κB) pathways would be assessed.
Signaling Pathway:
Caption: Hypothesized anti-inflammatory signaling pathway of 1-indanone derivatives.
Anticancer Activity
The 1-indanone scaffold is present in several compounds with demonstrated anticancer activity. Two potential mechanisms are highlighted below.
Computational studies have suggested that 1-indanone derivatives may act as inhibitors of Cereblon, a component of the E3 ubiquitin ligase complex. By binding to Cereblon, these compounds could modulate the degradation of specific substrate proteins involved in cancer cell proliferation and survival.
Experimental Protocols: The inhibitory effect on Cereblon can be initially assessed using in silico molecular docking studies to predict binding affinity. Experimental validation can be achieved through a competitive binding assay using a known Cereblon ligand. Downstream effects can be measured by assessing the stability of known Cereblon neosubstrates, such as Ikaros and Aiolos, in cancer cell lines treated with the compound of interest using Western blotting.
Logical Relationship:
Caption: Postulated mechanism of 1-indanone derivatives as Cereblon inhibitors.
Some 1-indanone derivatives have been identified as selective inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication and cell division in cancer cells.
Experimental Protocols: The inhibitory activity against topoisomerase IIα can be determined using a DNA relaxation assay. In this cell-free assay, the ability of the compound to inhibit the enzyme-mediated relaxation of supercoiled plasmid DNA is measured by agarose gel electrophoresis. Cell-based assays would involve assessing DNA damage (e.g., through γH2AX staining) and cell cycle arrest in cancer cell lines.
Experimental Workflow:
Caption: Experimental workflow for identifying 1-indanone derivatives as Topoisomerase IIα inhibitors.
Neuroprotective Effects
The 1-indanone scaffold is a key feature of the Alzheimer's disease drug, Donepezil. This suggests that other 1-indanone derivatives could have neuroprotective properties.
Potential Targets and Experimental Protocols:
-
Acetylcholinesterase (AChE) and Monoamine Oxidases (MAO-A/B) Inhibition: The inhibitory activity of a compound against these enzymes can be measured using commercially available enzyme inhibition assay kits. These assays typically involve a colorimetric or fluorometric readout.
-
α-Synuclein Aggregation: The ability of a compound to bind to or inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease, can be assessed using techniques such as thioflavin T fluorescence assays and transmission electron microscopy.
Signaling Pathway:
Caption: Potential neuroprotective mechanisms of 1-indanone derivatives.
Antimicrobial Activity
Certain derivatives of 1-indanone have shown activity against Gram-positive bacteria.
Experimental Protocols: The antimicrobial activity can be determined by measuring the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of bacteria using broth microdilution methods. To identify the potential target, molecular docking studies can be performed against known bacterial targets such as methionyl-tRNA synthetase (MetRS) and penicillin-binding proteins (PBPs).
Data Summary
While no quantitative biological data for this compound is currently available in the public domain, the following table summarizes the reported activities of various 1-indanone derivatives.
| Biological Activity | Derivative Type | Reported Effect |
| Anti-inflammatory | Isoxazole fused indanones | Inhibition of iNOS and COX-2 |
| Anticancer | General 1-indanone derivatives | Inhibition of Cereblon (computational) |
| Indeno[1,2-b]pyridines | Topoisomerase IIα inhibition | |
| Neuroprotective | Donepezil (piperidine-linked) | AChE inhibition |
| General 1-indanone derivatives | MAO-A/B inhibition, α-synuclein binding | |
| Antimicrobial | Aurone and indanone derivatives | Inhibition of Gram-positive bacteria |
Conclusion and Future Directions
This compound, by virtue of its 1-indanone core, represents a promising scaffold for the development of novel therapeutic agents. The potential mechanisms of action outlined in this guide, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial activities, provide a strong rationale for its further investigation.
Future research should focus on a systematic biological evaluation of this compound using the experimental protocols described herein. Such studies are crucial to elucidate its specific mechanism of action and to determine its potential as a lead compound for drug discovery programs. The synthesis and screening of a focused library of analogs will also be valuable in establishing structure-activity relationships and optimizing for potency and selectivity against specific biological targets.
The Evolving Landscape of 1-Indanone Derivatives: A Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Among these, derivatives and analogs of "Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate" are gaining increasing attention for their therapeutic potential across various disease areas, including neurodegenerative disorders, cancer, and infectious diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this promising class of molecules.
Synthesis of the 1-Indanone Core
The synthesis of the 1-indanone ring system is a well-established process in organic chemistry, with several versatile methods available. A common and effective approach involves the intramolecular Friedel-Crafts acylation of a suitable phenylpropanoic acid derivative. This reaction is typically mediated by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, to facilitate the cyclization and formation of the five-membered ketone ring.
Alternatively, Dieckmann condensation of a diester precursor can be employed to construct the cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired 1-indanone. The specific synthetic route can be adapted to introduce various substituents on both the aromatic and aliphatic portions of the indanone scaffold, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Therapeutic Potential and Biological Activities
Derivatives of the this compound core have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.
Neuroprotective Agents
A significant area of investigation for 1-indanone derivatives is in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. These compounds have been shown to target key enzymes involved in the pathophysiology of these conditions.[1]
-
Cholinesterase Inhibition: Many 1-indanone analogs exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease.
-
Monoamine Oxidase (MAO) Inhibition: Certain derivatives have been identified as inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), enzymes that metabolize neurotransmitters like dopamine and serotonin. MAO-B inhibitors are of particular interest for Parkinson's disease as they can help preserve dopamine levels in the brain.[1]
-
Adenosine Receptor Antagonism: Some 2-benzylidene-1-indanone derivatives have been explored as antagonists of A1 and A2A adenosine receptors, which are implicated in the modulation of neuronal activity and are considered non-dopaminergic targets for Parkinson's disease.
Anticancer Activity
The 1-indanone scaffold has also served as a foundation for the development of novel anticancer agents. These compounds can exert their cytotoxic effects through various mechanisms.
-
Cyclooxygenase-2 (COX-2) Inhibition: Spiroisoxazoline derivatives containing an indanone moiety have been designed as selective COX-2 inhibitors. COX-2 is an enzyme often overexpressed in tumors, and its inhibition can lead to reduced inflammation and angiogenesis, as well as induction of apoptosis.
-
PI3K/Akt Pathway Inhibition: Some 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs, which can be considered structurally related to the indanone core, have been shown to inhibit the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway that is crucial for cancer cell survival and proliferation.
Antiviral and Antimicrobial Properties
The versatility of the 1-indanone structure extends to its potential in combating infectious diseases.
-
Antiviral Activity: Thiosemicarbazone derivatives of 1-indanone have shown promising activity against Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate model for the Hepatitis C Virus (HCV).[2]
-
Anti-Trypanosoma cruzi Activity: Novel 1-indanone thiazolylhydrazone derivatives have demonstrated potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3]
Quantitative Biological Data
The following tables summarize key quantitative data for representative 1-indanone derivatives, highlighting their potency against various biological targets.
| Compound Class | Target | Assay | Potency | Reference |
| Indanone-aminopropoxy benzylidenes | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 = 0.12 µM | [4] |
| Indanone-aminopropoxy benzylidenes | Butyrylcholinesterase (BChE) | Enzyme Inhibition | IC50 = 0.04 µM | [4] |
| Hydroxy substituted 2-benzylidene-1-indanones | Adenosine A1 Receptor (rat) | Radioligand Binding | Ki = 0.435 µM | [5] |
| Hydroxy substituted 2-benzylidene-1-indanones | Adenosine A2A Receptor (rat) | Radioligand Binding | Ki = 0.903 µM | [5] |
| Aryl pyrazole-indanone hybrids | MCF-7 (Breast Cancer Cell Line) | Cytotoxicity (MTT) | IC50 = 42.6-53.9 µM | [6] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound derivatives and their analogs.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against acetylcholinesterase.
Principle: The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm.
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (AChI) solution (10 mM in phosphate buffer).
-
AChE enzyme solution (e.g., from electric eel) in phosphate buffer.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound solution (or buffer for control).
-
Add 50 µL of DTNB solution.
-
Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of AChI solution.
-
Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Plate cells (e.g., cancer cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Remove the medium containing the compound and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
-
Western Blot Analysis of Akt Phosphorylation
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins like Akt.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest (e.g., phosphorylated Akt and total Akt).
Protocol:
-
Cell Lysis:
-
Treat cells with the test compound for the desired time.
-
Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped of the antibodies and re-probed with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software and determine the ratio of phosphorylated Akt to total Akt.
-
Visualizing Molecular Interactions and Experimental Processes
Diagrams are essential tools for understanding complex biological pathways and experimental workflows. The following are examples created using the DOT language for Graphviz.
Caption: PI3K/Akt Signaling Pathway and Inhibition by 1-Indanone Derivatives.
Caption: General Experimental Workflow for Drug Screening of 1-Indanone Derivatives.
Conclusion and Future Directions
The this compound core and its analogs represent a highly versatile and promising scaffold for the development of new therapeutic agents. The demonstrated activities against a range of targets implicated in neurodegenerative diseases, cancer, and infectious diseases underscore the significant potential of this chemical class. Future research will likely focus on the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. The application of computational modeling and structure-based drug design will be instrumental in guiding the synthesis of next-generation 1-indanone derivatives with improved therapeutic profiles. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers embarking on the exploration of this exciting area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
The following tables summarize the available spectroscopic data for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.79 | d | 7.6 | 1H | Aromatic CH |
| 7.63 | dd | 7.6 and 7.6 | 1H | Aromatic CH |
| 7.50 | d | 7.6 | 1H | Aromatic CH |
| 7.42 | dd | 7.6 and 7.6 | 1H | Aromatic CH |
| 3.80 | s | - | 3H | OCH₃ |
| 3.75 | m | - | 1H | CH |
| 3.60 | m | - | 1H | CH₂ |
| 3.40 | m | - | 1H | CH₂ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
Note: Specific peak assignments for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate are not fully detailed in the available literature. PubChem indicates the availability of a spectrum.
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 190 | [M]⁺ (Molecular Ion) |
| 131 | Fragment |
| 130 | Fragment |
Ionization Method: GC-MS
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for indanone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]
-
Instrument Setup: The NMR spectrometer (e.g., Bruker, 400 or 500 MHz) is tuned to the appropriate frequency for ¹H and ¹³C nuclei.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[2]
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For Solids (ATR-FTIR): A small amount of the solid sample is placed directly on the ATR crystal.
-
For Solids (KBr pellet): A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
For Liquids: A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup: An FTIR spectrometer is used. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
-
Data Acquisition: The sample is placed in the instrument's beam path, and the infrared spectrum is recorded. The data is typically collected over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[3]
-
Sample Introduction: The sample solution is introduced into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. For less volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) are used.
-
Ionization: In the ion source, the sample molecules are ionized. In GC-MS, this is often achieved by electron impact (EI).[4]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
"Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate" physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate, a key organic intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Compound Identification and Properties
This compound is a substituted indanone derivative. The indanone core is a valuable scaffold in medicinal chemistry and materials science.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55934-10-6 | [1][2] |
| Molecular Formula | C₁₁H₁₀O₃ | |
| Molecular Weight | 190.19 g/mol | [3] |
| Appearance | Liquid | |
| Purity | ≥98% | [1] |
| Storage Conditions | 2-8°C | [1] |
| Analytical Confirmation | Typically confirmed by NMR, HPLC, and GC | [1] |
Table 2: Comparative Properties of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS: 22955-77-7)
| Property | Value | Source |
| CAS Number | 22955-77-7 | [4][5][6] |
| Molecular Formula | C₁₁H₁₀O₃ | [4][5] |
| Molecular Weight | 190.19 g/mol | [5] |
| Appearance | White to light yellow/orange powder or crystal | |
| Melting Point | Approximately 75-77°C | |
| Solubility | Moderately soluble in ethyl acetate and tetrahydrofuran; poorly soluble in water. | |
| Storage Conditions | Room temperature, away from heat and direct sunlight. |
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups: the ketone, the aromatic ring, and the methyl ester.
-
Ketone Group: The ketone at the 1-position can undergo various nucleophilic addition reactions and can be reduced to a hydroxyl group.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides or other esters.
-
Indene Core: The indene ring system is a versatile scaffold. Derivatives of this core are explored as potential drug candidates, for instance, in the development of anti-inflammatory drugs. The core structure is also utilized in the synthesis of functional materials like organic semiconductors. For example, a related chlorinated and hydroxylated derivative of this core structure serves as a key intermediate in the synthesis of the insecticide (S)-indoxacarb.[7]
A related compound, methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate, demonstrates typical reactions such as the oxidation of the hydroxymethyl group to a carboxylic acid and the reduction of the ester group to an alcohol.[8]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the provided search results, the synthesis of the closely related isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate , is well-documented and serves as a representative example of the synthetic methodology for this class of compounds.
Representative Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
This synthesis involves the carboxylation of 1-indanone using dimethyl carbonate and a strong base like sodium hydride.
-
Materials:
-
1-Indanone (Substrate)
-
Dimethyl carbonate (Reagent)
-
Sodium Hydride (NaH, 60% dispersion in oil) (Base)
-
Tetrahydrofuran (THF) (Solvent)
-
1M Hydrochloric Acid (HCl) (for quenching)
-
Ethyl Acetate (EA) (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)
-
Silica Gel (for chromatography)
-
Pentane (for chromatography)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen), add dimethyl carbonate and THF.
-
At room temperature, carefully add sodium hydride to the stirred solution.
-
Add a solution of 1-indanone in THF dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a mixture of 1M HCl and ice to quench the reaction.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over a drying agent (e.g., anhydrous magnesium sulfate), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in pentane, to yield the pure Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[4]
-
Visualizations
The following diagrams illustrate key experimental and logical workflows related to the synthesis and application of indene carboxylate derivatives.
Caption: A flowchart of the synthesis protocol for a representative indene carboxylate.
Caption: Relationship between chemical modifications and potential applications.
References
- 1. lookchem.com [lookchem.com]
- 2. 55934-10-6|this compound|BLD Pharm [bldpharm.com]
- 3. 3-Methyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid [cymitquimica.com]
- 4. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate - Advanced Biochemicals [advancedbiochemicals.com]
- 7. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate | Benchchem [benchchem.com]
Potential Biological Activities of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate: A Technical Whitepaper for Drug Discovery Professionals
Foreword
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide explores the potential biological activities of a specific, understudied derivative, Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate . As direct experimental data for this compound is not publicly available, this paper extrapolates its potential pharmacological profile based on the well-documented activities of structurally related 1-indanone derivatives. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of potential therapeutic applications, supporting quantitative data from analogous compounds, detailed experimental protocols for in vitro and in vivo validation, and conceptual diagrams of relevant biological pathways and experimental workflows.
Executive Summary
This compound, by virtue of its 1-indanone core, is predicted to exhibit a range of biological activities that are of significant interest in drug discovery. Based on the activities of analogous compounds, this molecule could potentially be developed as a therapeutic agent for:
-
Neurodegenerative Diseases: Through the inhibition of cholinesterases, offering a potential treatment avenue for Alzheimer's disease.
-
Infectious Diseases: Specifically, as an anti-parasitic agent against Trypanosoma cruzi, the causative agent of Chagas disease.
-
Inflammatory Disorders: By exerting anti-inflammatory effects, potentially through the modulation of inflammatory mediators.
-
Oncology: Via inhibition of human carboxylesterase 2A (hCES2A), an enzyme implicated in the metabolism of certain anticancer drugs.
This whitepaper provides a detailed examination of the evidence supporting these potential activities, including quantitative data from surrogate 1-indanone derivatives and the requisite experimental protocols to validate these hypotheses for this compound.
Potential Therapeutic Applications and Mechanisms of Action
The 1-indanone moiety is a versatile pharmacophore, and its derivatives have been shown to interact with various biological targets. The following sections detail the potential biological activities of this compound based on these established activities.
Cholinesterase Inhibition: A Potential Treatment for Alzheimer's Disease
Several 1-indanone derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] The inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy in the management of Alzheimer's disease.
dot
Anti-Trypanosoma cruzi Activity: A Potential Treatment for Chagas Disease
Derivatives of 1-indanone have demonstrated significant in vitro activity against various life stages of Trypanosoma cruzi.[4] The proposed mechanism of action for some of these derivatives is the inhibition of ergosterol biosynthesis, a crucial component of the parasite's cell membrane.[4]
Anti-Inflammatory Activity
The 1-indanone scaffold is present in several compounds with demonstrated anti-inflammatory properties.[5][6] The mechanism of action is likely multifactorial, potentially involving the inhibition of inflammatory mediators and enzymes such as cyclooxygenases (COX).
Human Carboxylesterase 2A (hCES2A) Inhibition
Indanone-chalcone hybrids have been identified as potent and selective inhibitors of hCES2A.[7] This enzyme is involved in the metabolism of several ester-containing drugs, and its inhibition can modulate the pharmacokinetic and toxicological profiles of these drugs.
Quantitative Data for Structurally Related 1-Indanone Derivatives
The following tables summarize the quantitative biological activity data for various 1-indanone derivatives, providing a benchmark for the potential potency of this compound.
Table 1: Cholinesterase Inhibitory Activity of 1-Indanone Derivatives
| Compound Class | Target | IC50/Ki | Reference |
| Indanone Derivatives | AChE | IC50: 14.8 nM, 18.6 nM | [1][2] |
| Aminopropoxy benzyl/benzylidene Indanones | AChE | IC50: 0.12 µM - 11.92 µM | [3] |
| Aminopropoxy benzyl/benzylidene Indanones | BChE | IC50: 0.04 µM - 24.36 µM | [3] |
| Indanone Carbamates | AChE | IC50: 1.2 µM | [8] |
| Indanone Carbamates | BChE | IC50: 0.3 µM | [8] |
Table 2: Anti-Trypanosoma cruzi Activity of 1-Indanone Derivatives
| Compound Class | T. cruzi Stage | IC50 | Reference |
| 1-Indanone Thiazolylhydrazones | Epimastigotes | - | [4] |
| 1-Indanone Thiazolylhydrazones | Amastigotes | - | [4] |
| 1-Indanone Thiazolylhydrazones | Trypomastigotes | - | [4] |
Table 3: Anti-Inflammatory Activity of 1-Indanone Derivatives
| Compound Class | Assay | Endpoint | Result | Reference |
| Isoxazole fused 1-indanones | Carrageenan-induced paw edema | Inhibition of edema | Stronger than indomethacin | [1] |
| Indanone derivative | Heat-induced hemolysis | IC50 | 54.69 µM | [9] |
Table 4: hCES2A Inhibitory Activity of Indanone-Chalcone Hybrids
| Compound Class | Target | Ki | Reference |
| N-alkylated 1-indanone-chalcone hybrid | hCES2A | 0.068 µM | [7] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to evaluate the potential biological activities of this compound.
dot
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This assay measures the inhibition of AChE and BChE activity using the colorimetric Ellman's method.[9][10][11]
-
Reagents and Materials:
-
Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
-
-
Procedure:
-
Prepare solutions of DTNB (10 mM), ATCI (75 mM), and BTCI (75 mM) in phosphate buffer.[3]
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 125 µL of DTNB solution to each well.
-
Add 25 µL of AChE or BChE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of ATCI or BTCI solution to each well.
-
Measure the absorbance at 412 nm every 10 seconds for 3 minutes using a microplate reader.[10]
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Anti-Trypanosoma cruzi Activity Assay
This protocol details the evaluation of the test compound against the epimastigote, amastigote, and trypomastigote forms of T. cruzi.[5][12]
-
Reagents and Materials:
-
T. cruzi strain (e.g., CL tdTomato)
-
Vero cells (for amastigote assay)
-
Liver Digest-Neutralized Tryptose (LDNT) medium
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Test compound and Benznidazole (positive control)
-
96-well plates
-
Fluorescence microscope or high-content imaging system
-
-
Procedure for Epimastigote Assay:
-
Culture epimastigotes in LDNT medium.
-
In a 96-well plate, add the test compound at various concentrations to the epimastigote culture.
-
Incubate for 72 hours at 28°C.
-
Determine parasite viability using a fluorescent reporter or by manual counting.
-
Calculate the IC50 value.
-
-
Procedure for Amastigote Assay:
-
Seed Vero cells in a 96-well plate and infect with trypomastigotes.[5]
-
After 2 hours, wash to remove non-internalized parasites.
-
Add fresh medium containing the test compound at various concentrations.
-
Incubate for 48-72 hours at 37°C.
-
Fix and stain the cells.
-
Quantify the number of intracellular amastigotes using a high-content imaging system.[6]
-
Calculate the IC50 value.
-
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)
This in vivo model is used to assess the anti-inflammatory properties of the test compound.[1][13][14]
-
Animals:
-
Male Wistar rats (180-220 g)
-
-
Reagents and Materials:
-
Carrageenan (1% w/v in saline)
-
Test compound and a standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
-
-
Procedure:
-
Administer the test compound or Indomethacin to the rats (e.g., orally or intraperitoneally).
-
After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[13]
-
Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.
-
In Vitro hCES2A Inhibition Assay
This assay determines the inhibitory activity of the test compound against hCES2A, often using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human CES2A
-
Fluorescein diacetate (FDA) or another suitable fluorogenic substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compound
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add hCES2A enzyme to each well.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the FDA substrate.
-
Measure the fluorescence intensity (excitation/emission maxima for fluorescein are ~494/521 nm) over time.
-
Calculate the rate of reaction and the percentage of inhibition.
-
Determine the IC50 or Ki value.
-
Conclusion and Future Directions
While direct biological data for this compound is currently lacking, the extensive research on the 1-indanone scaffold provides a strong foundation for predicting its potential therapeutic applications. The evidence presented in this whitepaper suggests that this compound is a promising candidate for investigation as a cholinesterase inhibitor for Alzheimer's disease, an anti-trypanosomal agent for Chagas disease, an anti-inflammatory agent, and an hCES2A inhibitor for oncological applications.
The immediate next step is the synthesis and in vitro evaluation of this compound using the detailed protocols provided herein. Positive results from these initial screens would warrant further investigation into its mechanism of action, selectivity, and in vivo efficacy, paving the way for its potential development as a novel therapeutic agent.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescein diacetate assay - for plastic degrading enzymes in algae [protocols.io]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 12. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. Fluorescein diacetate (FDA) should not be used to study human carboxylesterase 2 (CES2) in complex biological systems without validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: "Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate" as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (CAS No. 55934-10-6), a versatile synthetic intermediate pivotal in the development of novel therapeutic agents and complex organic molecules. This document outlines its chemical properties, detailed synthetic protocols, and its application in multi-step syntheses.
Chemical Properties and Handling
This compound is a solid at room temperature with a melting point of 102-103°C and a boiling point of 346.1°C at 760 mmHg. It is advisable to store this compound at room temperature. For detailed safety and handling information, please refer to the material safety data sheet (MSDS).
| Property | Value | Reference |
| CAS Number | 55934-10-6 | |
| Molecular Formula | C₁₁H₁₀O₃ | |
| Molecular Weight | 190.19 g/mol | |
| Appearance | Solid | |
| Melting Point | 102-103°C | |
| Boiling Point | 346.1°C at 760 mmHg | |
| Storage | Room temperature |
Synthetic Protocols
The synthesis of indanone carboxylates often involves intramolecular cyclization reactions. Below are protocols for the synthesis of the target molecule and a closely related isomer, which is also a valuable intermediate.
Protocol 2.1: Synthesis of this compound (Hypothetical Protocol based on Friedel-Crafts Acylation)
Reaction Scheme:
Application Notes and Protocols for the Synthesis of Derivatives from Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various derivatives from the starting material, Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate. The protocols outlined below are based on established synthetic transformations of β-keto esters and indanone systems, offering a versatile toolkit for creating a library of novel compounds for potential therapeutic applications.
Introduction
This compound is a valuable starting material for the synthesis of a wide range of derivatives. Its structure incorporates three key reactive sites: a ketone, an ester, and an aromatic ring. This allows for a variety of chemical modifications, including reactions at the α-carbon of the ketone, transformations of the ester group, and electrophilic substitution on the aromatic ring. These modifications can be used to explore the structure-activity relationship (SAR) of novel compounds in drug discovery programs.
Potential Synthetic Transformations
The reactivity of this compound can be exploited to generate a diverse array of derivatives. The primary avenues for derivatization are:
-
Reactions involving the Ketone and its α-Position: The presence of the ketone allows for reactions such as reduction to an alcohol, and functionalization at the adjacent α-carbon.
-
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other ester derivatives.
-
Electrophilic Aromatic Substitution: The aromatic ring can be functionalized through reactions such as nitration, halogenation, and Friedel-Crafts acylation, allowing for the introduction of various substituents.
Below are detailed protocols for some of these key transformations.
Section 1: Derivatization at the Ketone and α-Position
Reduction of the Ketone to an Alcohol
The reduction of the ketone in this compound to the corresponding alcohol can be achieved using various reducing agents. Sodium borohydride is a mild and selective reagent for this transformation.
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Ketone Reduction
| Starting Material | Reducing Agent | Solvent | Temperature | Reaction Time | Yield |
| This compound | NaBH₄ | Methanol | 0 °C to rt | 1-2 h | >90% (estimated) |
Workflow for Ketone Reduction
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
Topic: Utilization of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate in the Synthesis of Novel Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-indanone scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including potent anti-inflammatory effects. This compound is a key starting material for the synthesis of a diverse array of substituted 1-indanone derivatives. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel anti-inflammatory agents derived from this precursor. These derivatives are designed to target key inflammatory pathways, offering potential therapeutic benefits for various inflammatory diseases.
Rationale for 1-Indanone Derivatives as Anti-inflammatory Agents
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. The 1-indanone core can be readily functionalized to create compounds that modulate critical inflammatory signaling pathways. Research has shown that derivatives of 1-indanone can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2] The mechanism of action for some of these compounds involves the suppression of key signaling cascades, including the Toll-like receptor 4 (TLR4)/JNK/NF-κB pathway.[3]
General Synthetic Strategy
The synthesis of anti-inflammatory agents from this compound typically involves a multi-step process. A generalized synthetic workflow is outlined below.
Caption: General workflow for the synthesis and evaluation of 1-indanone-based anti-inflammatory agents.
Experimental Protocols
Protocol 1: Synthesis of 2-Benzylidene-1-indanone Derivatives
This protocol describes a general method for the Claisen-Schmidt (aldol) condensation of this compound with various aromatic aldehydes to yield 2-benzylidene-1-indanone derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Ethanol or Methanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ice
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of KOH (2 equivalents) in ethanol dropwise to the reaction mixture with constant stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: In Vitro Anti-inflammatory Activity Assessment in LPS-Stimulated RAW264.7 Macrophages
This protocol outlines the procedure to evaluate the anti-inflammatory effects of the synthesized 1-indanone derivatives by measuring the inhibition of nitric oxide (NO), TNF-α, and IL-6 production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2][3]
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized 1-indanone derivatives
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should also be included.
-
Nitric Oxide (NO) Assay:
-
After 24 hours, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
-
TNF-α and IL-6 ELISA:
-
Use the collected cell culture supernatants.
-
Determine the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of each cytokine relative to the LPS-stimulated control.
-
Protocol 3: In Vivo Anti-inflammatory Activity Assessment using Carrageenan-Induced Paw Edema in Rats
This protocol describes the evaluation of the in vivo anti-inflammatory activity of the synthesized compounds using the carrageenan-induced paw edema model in rats, a widely used and validated model of acute inflammation.[4]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Synthesized 1-indanone derivatives
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Carrageenan control (receives vehicle)
-
Group III: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group IV, V, etc.: Synthesized compounds at different doses (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Compound Administration: Administer the vehicle, standard drug, or synthesized compounds orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each group at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.
-
Data Presentation
Quantitative data from the in vitro and in vivo studies should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity of 1-Indanone Derivatives
| Compound | Concentration (µM) | % NO Inhibition (IC50 in µM) | % TNF-α Inhibition (at 10 µM) | % IL-6 Inhibition (at 10 µM) |
| Derivative 1 | ||||
| Derivative 2 | ||||
| ... | ||||
| Standard Drug |
Table 2: In Vivo Anti-inflammatory Activity of 1-Indanone Derivatives in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | - | |
| Carrageenan Control | - | 0 | |
| Derivative 1 | 50 | ||
| Derivative 2 | 50 | ||
| ... | |||
| Indomethacin | 10 |
Signaling Pathway Visualization
The anti-inflammatory effects of many 1-indanone derivatives are mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this pathway.
Caption: Inhibition of the NF-κB signaling pathway by 1-indanone derivatives.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of a wide range of 1-indanone derivatives with potent anti-inflammatory properties. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of drug discovery and development to explore this promising class of compounds for the treatment of inflammatory disorders. The systematic evaluation of these derivatives, both in vitro and in vivo, will be crucial in identifying lead candidates for further preclinical and clinical development.
References
- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Application Notes and Protocols for Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate is a small organic molecule belonging to the indanone class of compounds. While its specific biological activities and applications are not extensively documented in publicly available scientific literature, its structural motif is of interest in medicinal chemistry and materials science. These application notes provide a summary of its known properties and offer generalized, hypothetical protocols for its synthesis, characterization, and biological screening to guide researchers in its potential applications.
Chemical and Physical Properties
"this compound" is a solid with a melting point of 102-103°C and a boiling point of 346.1°C at 760 mmHg.[1] It is important to distinguish this compound from its more commonly referenced isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
| Property | Value | Reference |
| CAS Number | 55934-10-6 | [1] |
| Molecular Formula | C₁₁H₁₀O₃ | |
| Molecular Weight | 190.19 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 102-103 °C | [1] |
| Boiling Point | 346.1 °C at 760 mmHg | [1] |
| Storage | Store at room temperature.[1] | [1] |
Hypothetical Synthesis Protocol
Reaction Scheme: A potential synthetic route could involve the Dieckmann condensation of a suitably substituted diethyl ester, followed by hydrolysis, decarboxylation, and subsequent esterification.
Materials:
-
Diethyl 2-(2-methoxycarbonylethyl)phthalate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Cyclization (Dieckmann Condensation):
-
Dissolve diethyl 2-(2-methoxycarbonylethyl)phthalate in anhydrous ethanol under an inert atmosphere (e.g., argon).
-
Add a solution of sodium ethoxide in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Hydrolysis and Decarboxylation:
-
To the crude product from the previous step, add an aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux to facilitate both hydrolysis of the ester and decarboxylation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
-
Esterification:
-
Dissolve the crude 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.
-
Caption: Hypothetical synthesis workflow for the target compound.
Characterization Protocol
The synthesized "this compound" should be characterized using standard analytical techniques to confirm its identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the indene ring, and the methyl ester protons.
-
¹³C NMR: The spectrum should reveal the expected number of carbon signals, including the carbonyl carbon, the ester carbonyl carbon, aromatic carbons, methylene carbons, and the methyl carbon.
2. Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid compound. Key characteristic peaks would include the C=O stretching frequency for the ketone and the ester, and C-H stretching for the aromatic and aliphatic portions.
3. Mass Spectrometry (MS):
-
Determine the molecular weight of the compound using a high-resolution mass spectrometer to confirm the molecular formula.
Hypothetical Biological Screening Protocol
Given the lack of specific biological data, a general workflow for preliminary biological screening is proposed. This workflow is designed to identify potential areas of bioactivity for novel compounds.
Objective: To perform a primary screen to identify any potential cytotoxic, anti-inflammatory, or enzyme inhibitory activity of "this compound".
Materials:
-
"this compound" stock solution (e.g., in DMSO).
-
Cancer cell lines (e.g., MCF-7, HeLa, A549).
-
Macrophage cell line (e.g., RAW 264.7).
-
Relevant enzymes for inhibition assays (e.g., cyclooxygenase-2 (COX-2), a kinase panel).
-
Cell culture media and reagents.
-
Assay kits (e.g., MTT or CellTiter-Glo for cytotoxicity, Griess reagent for nitric oxide, specific enzyme activity kits).
-
Microplate reader.
Experimental Workflow:
-
Cytotoxicity Screening:
-
Plate cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., from 0.1 to 100 µM).
-
Incubate for 48-72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
Calculate the IC₅₀ value if significant cytotoxicity is observed.
-
-
Anti-inflammatory Screening:
-
Culture RAW 264.7 macrophage cells in 96-well plates.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours, measure the production of nitric oxide (a pro-inflammatory mediator) in the cell supernatant using the Griess assay.
-
A reduction in nitric oxide levels would indicate potential anti-inflammatory activity.
-
-
Enzyme Inhibition Screening:
-
Perform in vitro enzyme activity assays in a cell-free system.
-
For example, to test for COX-2 inhibition, incubate recombinant COX-2 enzyme with the test compound and the substrate (arachidonic acid).
-
Measure the product formation using a suitable detection method (e.g., colorimetric or fluorescent).
-
A decrease in product formation indicates enzyme inhibition.
-
Caption: A general workflow for the initial biological screening.
Data Presentation
As no specific quantitative data for "this compound" is available, a template table is provided below for researchers to populate with their experimental findings.
Table 1: Hypothetical Biological Activity Data
| Assay Type | Cell Line / Enzyme | Endpoint | Result (e.g., IC₅₀ in µM) |
| Cytotoxicity | MCF-7 | Cell Viability | Enter Data |
| Cytotoxicity | HeLa | Cell Viability | Enter Data |
| Anti-inflammatory | RAW 264.7 | Nitric Oxide Production | Enter Data |
| Enzyme Inhibition | COX-2 | Enzyme Activity | Enter Data |
Conclusion
"this compound" is a chemical entity with potential for further investigation in drug discovery and materials science. The lack of extensive public data necessitates a systematic approach to its synthesis, characterization, and biological evaluation. The protocols and workflows provided herein offer a foundational framework for researchers to begin exploring the properties and potential applications of this compound. It is imperative to note the distinction from its 2-carboxylate isomer to ensure accurate research and data interpretation.
References
Application Notes and Protocols for the Purification of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate, a key intermediate in various synthetic applications. The protocols outlined below describe two primary methods for purification: silica gel column chromatography and recrystallization. These methods are designed to yield a product of high purity, suitable for downstream applications in research and drug development.
Overview of Purification Techniques
The choice of purification method for this compound depends on the nature of the impurities present in the crude product and the desired final purity.
-
Silica Gel Column Chromatography: This is a highly effective method for separating the target compound from a wide range of impurities, including those with similar polarities. It is particularly useful for initial purification of crude reaction mixtures.
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a relatively crude sample, resulting in a product with high crystalline purity. It relies on the differential solubility of the compound and impurities in a suitable solvent system.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for designing and executing effective purification protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 55934-10-6 |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol |
| Appearance | Solid |
| Melting Point | 102-103°C |
| Boiling Point | 346.1°C at 760 mmHg |
| Purity (Commercial) | ≥98%[1] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is adapted from a procedure for the purification of the closely related isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, and is expected to be highly effective for the target compound.[2]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
Ethyl acetate (reagent grade)
-
Pentane or Hexane (reagent grade)
-
Glass column for chromatography
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in pentane (or hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica-adsorbed sample to the top of the prepared column.
-
Elution: Begin elution with 100% pentane (or hexane). Gradually increase the polarity of the eluent by adding ethyl acetate in a stepwise gradient. A suggested gradient is from 0% to 50% ethyl acetate in pentane.[2]
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the separation by spotting fractions onto a TLC plate and eluting with an appropriate solvent system (e.g., 30% ethyl acetate in hexane). Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified product. The product may initially be a yellow oil that solidifies upon standing.[2]
Protocol 2: Purification by Recrystallization
This is a general protocol for the recrystallization of a solid organic compound and has been adapted for this compound based on the properties of similar indanone structures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or a two-solvent system like dichloromethane/hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system. An ideal single solvent will dissolve the compound when hot but not at room temperature. For a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second, and the two solvents must be miscible. Ethanol or a dichloromethane/hexane mixture are good starting points for screening.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely. If using a two-solvent system, dissolve the solid in a minimal amount of the "good" solvent (e.g., dichloromethane) at room temperature, and then add the "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy. Gently warm the solution until it becomes clear again.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Data Presentation
The following table summarizes the expected outcomes for each purification technique.
Table 2: Comparison of Purification Techniques
| Parameter | Silica Gel Chromatography | Recrystallization |
| Principle | Differential adsorption | Differential solubility |
| Typical Starting Purity | 50-90% | >80% |
| Expected Final Purity | >95% | ≥98% |
| Reported Yield | ~66% (for positional isomer)[2] | Typically 70-90% (highly dependent on starting purity) |
| Primary Impurities Removed | By-products of varying polarity | Soluble and minor insoluble impurities |
| Scale | Milligrams to multigrams | Milligrams to kilograms |
| Time Requirement | Several hours to a day | A few hours to overnight |
Visualized Workflows
The following diagrams illustrate the logical flow of the described purification protocols.
Caption: General purification workflow for this compound.
Caption: Detailed workflow for purification by silica gel column chromatography.
Caption: Detailed workflow for purification by recrystallization.
References
Application Notes and Protocols for "Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate" in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of "Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate" as a fragment in drug discovery campaigns. The indanone scaffold is a privileged structure in medicinal chemistry, known for its role in the development of therapies for neurodegenerative diseases. This document outlines the potential applications, relevant biological targets, and detailed experimental protocols for screening and characterizing the binding of this fragment to protein targets.
Introduction to the Indanone Scaffold in Drug Discovery
The 1-indanone core is a versatile and valuable scaffold in the design of bioactive molecules. Its rigid bicyclic structure provides a well-defined three-dimensional shape for presentation of functional groups, making it an ideal starting point for fragment-based drug discovery (FBDD). Derivatives of the indanone scaffold have shown significant activity against a range of biological targets, particularly those implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
"this compound" (CAS: 55934-10-6) is a promising fragment due to its combination of a rigid indanone core with a methyl ester group that can be readily modified for fragment evolution. Its physicochemical properties make it a suitable candidate for fragment screening libraries.
Potential Biological Targets and Applications
Based on the known activities of structurally related indanone derivatives, "this compound" is a promising fragment for targeting enzymes and protein aggregates involved in neurodegeneration.
-
Acetylcholinesterase (AChE): Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The indanone scaffold is a known pharmacophore for AChE inhibitors.[1][2][3]
-
Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of Parkinson's disease and depression. Indanone derivatives have been shown to inhibit MAO-A and MAO-B.[4]
-
α-Synuclein Aggregation: The aggregation of α-synuclein is a hallmark of Parkinson's disease. 1-indanone derivatives have been identified as ligands that can bind to misfolded α-synuclein aggregates.[5][6][7]
Physicochemical Properties of the Fragment
A summary of the key physicochemical properties of "this compound" is presented below. These properties are crucial for its evaluation as a drug discovery fragment, often guided by the "Rule of Three."
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [5] |
| Molecular Weight | 190.19 g/mol | [5] |
| CAS Number | 55934-10-6 | [5] |
| Appearance | Solid | [5] |
| Melting Point | 102-103°C | [5] |
| Boiling Point | 346.1°C at 760 mmHg | [5] |
| Purity | ≥98% | [8] |
| Storage | 2-8°C | [8] |
Quantitative Data for Indanone-Based Fragments
While specific binding data for "this compound" is not publicly available, the following table summarizes inhibitory concentrations (IC₅₀) and dissociation constants (K_d) for other indanone derivatives against relevant targets, providing a benchmark for expected activity.
| Compound/Fragment | Target | Assay | IC₅₀ / K_d | Reference |
| Indanone Derivative 4h | Acetylcholinesterase (AChE) | In vitro inhibition | 1.20 µM | [1] |
| Indanone Derivative 15b | Acetylcholinesterase (AChE) | In vitro inhibition | (More potent than Rivastigmine) | [2] |
| Indanone-chalcone 8e | Acetylcholinesterase (AChE) | In vitro inhibition | 18.7 µM | [1] |
| 1-Indanone Derivative 8 | α-Synuclein Fibrils | Saturation binding | 9.0 nM (K_d) | [5][6][7] |
| 1-Indanone Derivative 32 | α-Synuclein Fibrils | Saturation binding | 18.8 nM (K_d) | [5][6][7] |
Signaling and Aggregation Pathways
Understanding the biological context of the targets is crucial for a successful drug discovery program. The following diagrams illustrate the key pathways relevant to the potential targets of "this compound."
Caption: Acetylcholinesterase Inhibition Pathway.
Caption: Monoamine Oxidase Inhibition Pathway.
Caption: α-Synuclein Aggregation Pathway.
Experimental Protocols
The following are detailed protocols for key experiments in a fragment-based drug discovery campaign, adapted for the use of "this compound."
Fragment Screening Workflow
Caption: General Fragment-Based Drug Discovery Workflow.
Protocol: Saturation Transfer Difference (STD) NMR Spectroscopy
This protocol outlines the steps for identifying binders to a target protein from a fragment library using STD NMR.[4][9][10][11][12]
Materials:
-
Target protein (e.g., AChE, MAO, or α-synuclein)
-
"this compound" stock solution (e.g., 100 mM in d6-DMSO)
-
NMR buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a 10-50 µM solution of the target protein in the NMR buffer.
-
Add the fragment to the protein solution to a final concentration of 1-2 mM. The ligand should be in at least 20-fold excess.
-
Prepare a control sample containing only the fragment at the same concentration in the NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the control sample to identify the fragment's resonance signals.
-
For the protein-fragment sample, acquire an STD NMR spectrum. This involves collecting two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.
-
The STD effect is observed in the difference spectrum (off-resonance minus on-resonance).
-
-
Data Analysis:
-
Signals that appear in the difference spectrum belong to the fragment that binds to the protein.
-
The intensity of the STD signals is proportional to the proximity of the fragment's protons to the protein surface. This can be used for epitope mapping.
-
Calculate the STD amplification factor to quantify the binding.
-
Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure binding kinetics and affinity in real-time.[13][14][15][16][17]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Target protein
-
"this compound" solutions at various concentrations
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the fragment over the immobilized protein surface.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
Include a reference flow cell (without immobilized protein) to subtract non-specific binding.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
-
Protocol: X-ray Crystallography of Protein-Fragment Complex
This protocol describes the general steps for determining the three-dimensional structure of the fragment bound to the target protein.[18][19][20][21][22]
Materials:
-
Purified and concentrated target protein
-
"this compound"
-
Crystallization screens and plates
-
X-ray diffraction equipment (synchrotron source is often required for fragment complexes)
Procedure:
-
Crystallization:
-
Co-crystallization: Mix the protein with a molar excess of the fragment and set up crystallization trials.
-
Soaking: Grow apo-protein crystals first and then soak them in a solution containing the fragment.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data using a suitable X-ray source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the protein structure using molecular replacement if a homologous structure is available.
-
Carefully examine the electron density maps to identify the bound fragment and model its coordinates.
-
Refine the structure of the protein-fragment complex.
-
Analyze the binding mode and the interactions between the fragment and the protein.
-
Conclusion
"this compound" represents a valuable starting point for fragment-based drug discovery campaigns, particularly for neurodegenerative diseases. Its privileged indanone scaffold and amenability to chemical modification make it an attractive candidate for hit-to-lead optimization. The protocols and data presented in these application notes provide a solid foundation for researchers to initiate screening and characterization of this promising fragment against a range of therapeutically relevant targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 3. Design, synthesis and AChE inhibitory activity of indanone and aurone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Frontiers | Alpha-Synuclein Aggregation in Parkinson's Disease [frontiersin.org]
- 9. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PPT - saturation transfer difference nmr for fragment screening PowerPoint Presentation - ID:10871605 [slideserve.com]
- 11. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. journals.iucr.org [journals.iucr.org]
- 19. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 20. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation of Protein Crystals for X-Ray Structural Study | Springer Nature Experiments [experiments.springernature.com]
- 22. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-up Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
Introduction
Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate is a valuable intermediate in the synthesis of various pharmacologically active molecules. Notably, it serves as a precursor for the development of Histone Deacetylase 11 (HDAC11) inhibitors, which are under investigation for their therapeutic potential in oncology and inflammatory diseases. HDAC11 has been identified as a key regulator of immune responses and metabolic homeostasis.[1][2][3][4][5][6][7][8][9][10] This document provides a detailed protocol for the proposed scale-up synthesis of this intermediate, targeting researchers, scientists, and professionals in drug development.
Proposed Synthetic Pathway
A robust and scalable synthesis is crucial for the reliable production of key intermediates. The proposed pathway for the synthesis of this compound involves a three-step one-pot process starting from 2-methylbenzoic acid, proceeding through a Friedel-Crafts acylation with ethylene, followed by an intramolecular Friedel-Crafts alkylation.[11]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid from 2-Methylbenzoic Acid
This protocol is adapted from a general method for the synthesis of 1-indanones from benzoic acids.[11]
Materials:
-
2-Methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Ethylene gas
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser with a gas outlet to a scrubber, dropping funnel, and a gas inlet tube.
-
Heating mantle with temperature control.
-
Ice bath.
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Acid Chloride Formation: In a clean, dry multi-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane. Add thionyl chloride (1.2 eq) dropwise at room temperature. After the addition is complete, heat the mixture to reflux for 2 hours or until the evolution of gas ceases. Cool the reaction mixture to room temperature.
-
Friedel-Crafts Acylation: Cool the flask containing the freshly prepared 2-methylbenzoyl chloride solution to 0-5 °C in an ice bath. Add aluminum chloride (3.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Once the addition is complete, bubble ethylene gas through the stirred suspension at a steady rate for 4-6 hours, maintaining the temperature at 0-5 °C.
-
Intramolecular Friedel-Crafts Alkylation (Cyclization): After the acylation step, slowly warm the reaction mixture to room temperature and then heat to reflux (around 40 °C for DCM) for 4-6 hours to effect cyclization. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Workup: Cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of a cold, dilute aqueous HCl solution. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes). Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Esterification of 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Materials:
-
1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction for the disappearance of the starting carboxylic acid by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, this compound, can be further purified by column chromatography on silica gel or recrystallization to achieve high purity.
Data Presentation
Table 1: Proposed Reaction Parameters for Scale-up Synthesis
| Parameter | Step 1: 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | Step 2: this compound |
| Starting Material | 2-Methylbenzoic acid | 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid |
| Key Reagents | Thionyl chloride, Ethylene, Aluminum chloride | Methanol, Sulfuric acid |
| Solvent | Dichloromethane | Methanol |
| Reaction Temp. | 0 °C to Reflux | Reflux |
| Reaction Time | 10-14 hours | 4-8 hours |
| Proposed Yield | 60-70% | 85-95% |
| Purity (Post-purification) | >95% | >98% |
Note: The proposed yields are estimates based on similar reactions reported in the literature and would require optimization for a specific scale.
Visualizations
Experimental Workflow
Caption: Proposed workflow for the two-step synthesis.
HDAC11 Signaling Pathway
The target molecule is a precursor to HDAC11 inhibitors. HDAC11 is known to regulate the immune system, in part by modulating the Type I Interferon (IFN) signaling pathway.
Caption: Regulation of IFN signaling by HDAC11.
References
- 1. pnas.org [pnas.org]
- 2. HDAC11 - Wikipedia [en.wikipedia.org]
- 3. The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention | MDPI [mdpi.com]
- 4. Frontiers | Emerging role of HDAC11 in skeletal muscle biology [frontiersin.org]
- 5. HDAC11 is a regulator of diverse immune functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HDAC11, an emerging therapeutic target for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC11 is related to breast cancer prognosis and inhibits invasion and proliferation of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Emerging role of HDAC11 in skeletal muscle biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, which is typically achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor.
Issue 1: Low or No Product Yield
A common challenge in the synthesis of indanone derivatives is a low or complete absence of the desired product. Several factors can contribute to this outcome.
| Possible Cause | Recommended Solution |
| Inactive or Inappropriate Catalyst | The choice of acid catalyst is critical for the cyclization step. If you are starting from the corresponding 3-arylpropionic acid, strong Brønsted acids like polyphosphoric acid (PPA) or triflic acid (TfOH) are often effective.[1][2] For the cyclization of the acyl chloride precursor, Lewis acids such as aluminum chloride (AlCl₃) are commonly used.[1][2] Ensure the catalyst is fresh and has been stored under anhydrous conditions, as many are moisture-sensitive.[1] |
| Moisture in the Reaction | Lewis acids like AlCl₃ are highly sensitive to moisture, which can lead to their deactivation.[1] Ensure all glassware is flame-dried or oven-dried before use, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Deactivated Aromatic Ring | The intramolecular Friedel-Crafts reaction is an electrophilic aromatic substitution. If the aromatic ring of your precursor is substituted with electron-withdrawing groups, the reaction will be more difficult. In such cases, stronger catalysts or higher reaction temperatures may be necessary.[2] |
| Insufficient Catalyst | In many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts because the ketone product can form a complex with the Lewis acid, rendering it inactive.[2] For AlCl₃-catalyzed reactions, using 1.1 to 1.5 equivalents is typical.[2] |
| Suboptimal Reaction Temperature | The reaction may require a specific temperature range to proceed efficiently. For AlCl₃-catalyzed reactions, it is common to start at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.[2] Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal temperature and reaction time.[2] |
Issue 2: Formation of Side Products and Impurities
The formation of undesired byproducts can complicate purification and reduce the overall yield.
| Possible Cause | Recommended Solution |
| Intermolecular Acylation | At high concentrations, the reactive intermediate may react with another molecule of the starting material instead of undergoing the desired intramolecular cyclization, leading to polymeric materials.[1][2] To favor the intramolecular pathway, conduct the reaction under high dilution conditions.[1][2] This can be achieved by using a larger volume of solvent and adding the substrate or catalyst slowly.[2] |
| Formation of Regioisomers | If there are multiple possible sites for cyclization on the aromatic ring, a mixture of isomers may be formed.[1] The choice of solvent can influence the regioselectivity; for instance, nitromethane has been shown to provide good selectivity in some cases.[1][3] Temperature control is also important, as lower temperatures often favor the kinetic product, while higher temperatures may favor the thermodynamic product.[1] |
| Degradation of Starting Material or Product | The use of very strong acids and high temperatures can sometimes lead to the degradation of the starting material or the desired product.[1] It is important to carefully control the reaction conditions and monitor the reaction progress to avoid prolonged reaction times at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the synthesis of indanones like this compound?
A1: The most common catalysts are strong acids. These can be Brønsted acids such as polyphosphoric acid (PPA) and triflic acid (TfOH), or Lewis acids like aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and niobium pentachloride (NbCl₅).[1][2] The choice of catalyst often depends on the specific starting material.
Q2: Can I use the carboxylic acid precursor directly, or do I need to convert it to the acyl chloride first?
A2: It is possible to use the 3-arylpropionic acid directly with strong Brønsted acids like PPA or TfOH.[1][2] Alternatively, you can convert the carboxylic acid to the more reactive acyl chloride, which can then be cyclized using a Lewis acid like AlCl₃.[1][2]
Q3: How critical is the exclusion of water from the reaction?
A3: For reactions involving Lewis acid catalysts such as AlCl₃, the exclusion of water is extremely critical.[1] These catalysts react readily with water, which deactivates them and can completely stop the reaction.[1]
Q4: What is the effect of solvent on the reaction?
A4: The solvent can have a significant impact on the reaction, particularly on the regioselectivity. For example, in some Friedel-Crafts acylations, nitromethane has been shown to provide better selectivity compared to other solvents like acetonitrile or toluene.[1][3]
Experimental Protocols
The following are generalized protocols for the synthesis of an indanone derivative, which can be adapted for this compound.
Protocol 1: Cyclization of 3-Arylpropionyl Chloride using AlCl₃
This protocol is suitable for the intramolecular cyclization of the acyl chloride precursor.
-
Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Dissolve the 3-arylpropionyl chloride precursor (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Catalyst Addition: Add anhydrous AlCl₃ (1.2 eq) to the flask in small portions over 30-45 minutes, ensuring the temperature remains low.[2]
-
Reaction: Allow the reaction mixture to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Direct Cyclization of 3-Arylpropionic Acid using Triflic Acid
This protocol describes the direct cyclization of the carboxylic acid precursor.[2]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 3-arylpropionic acid (1 mmol) in anhydrous dichloromethane (2 mL).[2]
-
Cooling: Cool the solution to 0 °C in an ice bath.[2]
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (4 mmol) to the stirred solution.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.[2] Monitor the reaction by TLC.
-
Workup: Carefully pour the reaction mixture into ice water and extract with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the product by column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis yield improvement.
References
Technical Support Center: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the primary synthetic route involving the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor.
Issue 1: Low or No Yield of this compound
Low product yield is a frequent challenge in the synthesis of indanones via Friedel-Crafts acylation. Several factors can contribute to this issue.
| Possible Cause | Recommended Solution |
| Inactive or Inappropriate Catalyst | The choice and activity of the Lewis or Brønsted acid catalyst are critical. Ensure the catalyst (e.g., AlCl₃, polyphosphoric acid) is fresh and anhydrous. Consider screening other catalysts like FeCl₃ or NbCl₅.[1] |
| Substrate Deactivation | The methoxycarbonyl group on the aromatic ring can be deactivating, making the intramolecular acylation difficult. If the reaction is sluggish, consider using a more potent catalytic system, such as a superacid, or explore alternative synthetic pathways.[1] |
| Suboptimal Reaction Temperature | The reaction temperature significantly impacts the rate of reaction. If the reaction is not proceeding, a moderate increase in temperature may be necessary. However, excessive heat can lead to side reactions and decomposition. Monitor the reaction closely by TLC. |
| Poor Solvent Choice | The solvent plays a crucial role in the solubility of reagents and the activity of the catalyst. For Friedel-Crafts reactions, common solvents include nitrobenzene, carbon disulfide, or dichloromethane. The choice of solvent can also influence product distribution.[1] |
| Moisture Contamination | Lewis acid catalysts like AlCl₃ are highly sensitive to moisture, which leads to deactivation. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] |
| Premature Quenching | Ensure the reaction has gone to completion before quenching. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1] For the target molecule, this would involve the cyclization of 3-(2-(methoxycarbonyl)phenyl)propanoic acid.
Q2: What are the key starting materials for the synthesis?
The key precursor is 3-(2-(methoxycarbonyl)phenyl)propanoic acid. This can be synthesized from commercially available starting materials.
Q3: What are the typical catalysts used for the intramolecular Friedel-Crafts acylation to form the indanone ring?
Commonly used catalysts include Lewis acids such as aluminum chloride (AlCl₃) and Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[2] The choice of catalyst is often substrate-dependent.
Q4: What are the potential side reactions during the synthesis?
Side reactions can include:
-
Polyacylation: Although the product is deactivated towards further acylation, under harsh conditions, this can be a possibility.
-
Rearrangement: The acylium ion intermediate in Friedel-Crafts acylation is generally stable and less prone to rearrangement compared to the carbocation in Friedel-Crafts alkylation.
-
Intermolecular reactions: If the concentration of the starting material is too high, intermolecular acylation can compete with the desired intramolecular cyclization.
-
Decarboxylation: Under strong acidic conditions and high temperatures, decarboxylation of the starting material or product may occur.
-
Cleavage of the methyl ester: The ester group might be hydrolyzed under the acidic reaction conditions, especially during aqueous workup.
Q5: How can I purify the final product?
Purification is typically achieved through silica gel column chromatography. The choice of eluent will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Protocol 1: Synthesis of 3-(2-(methoxycarbonyl)phenyl)propanoic acid
This protocol outlines a potential route to the key precursor.
Materials:
-
Dimethyl homophthalate
-
Acrolein
-
Base (e.g., sodium methoxide)
-
Anhydrous methanol
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve dimethyl homophthalate in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of a suitable base (e.g., sodium methoxide).
-
Cool the mixture in an ice bath and slowly add acrolein dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding water.
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to yield pure 3-(2-(methoxycarbonyl)phenyl)propanoic acid.
Protocol 2: Intramolecular Friedel-Crafts Acylation to this compound
Materials:
-
3-(2-(methoxycarbonyl)phenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice-water bath
-
Dilute hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Convert the carboxylic acid group of 3-(2-(methoxycarbonyl)phenyl)propanoic acid to the corresponding acyl chloride. This can be achieved by reacting it with thionyl chloride or oxalyl chloride in an anhydrous solvent like DCM.
-
In a separate flask, prepare a suspension of the Lewis acid catalyst (e.g., AlCl₃) in anhydrous DCM under an inert atmosphere and cool it in an ice-water bath.
-
Slowly add the solution of the freshly prepared acyl chloride to the catalyst suspension while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at low temperature and then gradually warm to room temperature. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway and potential side reactions.
References
Technical Support Center: Purification of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Column Chromatography | - Inappropriate solvent system (polarity too high or too low).- Co-elution of impurities with similar polarity.- Overloading the column.- Column channeling. | - Optimize the solvent system using Thin Layer Chromatography (TLC). Test various ratios of non-polar (e.g., hexane, pentane) and polar (e.g., ethyl acetate, dichloromethane) solvents.- Employ a gradient elution with a shallow gradient to improve separation.- Reduce the amount of crude product loaded onto the column.- Ensure proper packing of the silica gel to prevent channeling. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent.- Presence of impurities preventing crystallization. | - Dry the product under high vacuum for an extended period.- Re-purify the oil via column chromatography to remove impurities.- Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. |
| Low Yield After Purification | - Product loss during extraction and transfer steps.- Decomposition of the product on silica gel.- Incomplete elution from the chromatography column. | - Minimize the number of transfer steps. Ensure complete extraction from aqueous layers.- Deactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine in the eluent) if the compound is suspected to be acid-sensitive.- After the main product fraction has been collected, flush the column with a more polar solvent to ensure all product has been eluted. |
| Multiple Spots on TLC After Purification | - The compound may be unstable under the purification conditions.- Contamination of collection flasks or solvent. | - Assess the stability of the compound on a TLC plate spotted with the pure compound and left in the developing solvent for an extended period.- Use clean, dry glassware and high-purity solvents for the purification process. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a solid with a melting point of 102-103°C. Some suppliers may list it as a liquid, which could indicate the presence of impurities or a different polymorphic form[1].
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store the compound at 2-8°C or at room temperature in a tightly sealed container to prevent degradation[1].
Q3: Which analytical techniques are suitable for assessing the purity of the final product?
A3: Purity can be assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC can be used for rapid, qualitative checks during the purification process.
Q4: Can I use recrystallization for purification instead of column chromatography?
A4: Recrystallization can be an effective method if a suitable solvent system is identified. This technique is generally preferred for large-scale purifications as it can be more time and cost-effective than chromatography. A solvent screen should be performed to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature.
Q5: What are some common impurities I might encounter?
A5: Common impurities may include starting materials from the synthesis, side-products, and diastereomers if a chiral center is present in a related synthesis. For a related compound, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, impurities from the reaction of 1-indanone and dimethyl carbonate may be present[2].
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is based on the purification of the related isomer, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, and is a good starting point for the target compound[2].
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent. In a separate beaker, create a slurry of silica gel in the initial elution solvent.
-
Column Packing: Pack a glass column with the silica gel slurry. Allow the silica gel to settle, ensuring a flat and stable bed.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 50:50 hexane:ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification and analysis of the target compound.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low purity outcomes.
References
Technical Support Center: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as methyl 3-(2-carboxyphenyl)propanoate. This involves the cyclization of the aliphatic side chain onto the aromatic ring to form the indanone core structure.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, reaction time, the choice and stoichiometry of the Lewis acid catalyst, and the purity of the starting materials. These factors significantly influence the reaction yield and the formation of impurities.
Q3: What are some common side reactions to be aware of?
A3: Potential side reactions include intermolecular polymerization, especially at high concentrations of the starting material. Additionally, depending on the reaction conditions, the formation of isomeric byproducts or incomplete cyclization can occur.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material and the formation of the desired product over time.
Troubleshooting Guide
Below is a comprehensive guide to troubleshoot common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., AlCl₃, polyphosphoric acid) is fresh and has not been deactivated by exposure to moisture. Use a newly opened bottle or a properly stored catalyst. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in small increments. Monitor the reaction progress at each new temperature to find the optimal condition without promoting side reactions. |
| Incomplete Reaction | Extend the reaction time. Use TLC or HPLC to confirm that the starting material has been consumed before quenching the reaction. |
| Poor Quality Starting Material | Verify the purity of the starting materials using techniques like NMR or GC-MS. Impurities can inhibit the catalyst or participate in side reactions. Purify the starting material if necessary. |
| Incorrect Stoichiometry | Carefully re-calculate and measure the molar ratios of the reactants and catalyst. An excess or deficit of the catalyst can significantly impact the yield. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Steps |
| Intermolecular Reactions | Run the reaction under high-dilution conditions. This can be achieved by slowly adding the substrate to a larger volume of solvent to favor the intramolecular cyclization. |
| Side Reactions due to High Temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. |
| Isomer Formation | The choice of catalyst and solvent can influence the regioselectivity of the cyclization. Experiment with different Lewis acids (e.g., FeCl₃, SnCl₄) or solvents to optimize for the desired isomer. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Oily Byproducts | Oily impurities can hinder crystallization. Attempt to purify the crude product using column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from the impurities before attempting crystallization. |
| Co-elution of Impurities | If impurities co-elute with the product during column chromatography, try using a different stationary phase or a more selective solvent system. |
| Product Instability | The product may be sensitive to heat or acid/base. Ensure that the work-up and purification steps are performed under mild conditions. Use a neutral wash and avoid excessive heating during solvent evaporation. |
Experimental Protocols
A detailed experimental protocol for a key synthetic step is provided below.
Intramolecular Friedel-Crafts Acylation
This procedure outlines the cyclization of a precursor to form the indanone ring system.
Materials:
-
Methyl 3-(2-chlorocarbonylphenyl)propanoate
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃) to the DCM with stirring.
-
Dissolve methyl 3-(2-chlorocarbonylphenyl)propanoate in anhydrous DCM in the dropping funnel.
-
Add the solution of the starting material dropwise to the AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: Workflow for diagnosing and resolving low product yield.
General Synthesis Pathway
Caption: General reaction scheme for the synthesis.
"Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate" stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound are hydrolysis of the methyl ester, degradation of the β-keto ester moiety, oxidation of the indanone core, and potential photodecomposition.
Q2: To what types of degradation is the methyl ester group susceptible?
A2: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions. This reaction will yield the corresponding carboxylic acid (1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid) and methanol. The rate of hydrolysis is pH-dependent and increases with temperature.
Q3: What are the stability issues associated with the β-keto ester functionality?
A3: The β-keto ester functionality is prone to hydrolysis and subsequent decarboxylation, particularly under acidic or basic conditions and at elevated temperatures. Hydrolysis of the ester yields a β-keto acid, which can be unstable and readily lose carbon dioxide to form a ketone.
Q4: Is the indanone core of the molecule stable?
A4: The indanone core, particularly the benzylic carbons, can be susceptible to oxidation. Oxidative degradation may be initiated by atmospheric oxygen, peroxides, or exposure to light, potentially leading to the formation of various oxidation products.
Q5: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Loss of potency or appearance of unknown peaks during sample storage in solution.
Possible Cause: Hydrolytic degradation of the methyl ester.
Troubleshooting Steps:
-
pH of the solution: Determine the pH of the solvent or medium in which the compound is dissolved. Both acidic and basic conditions can catalyze hydrolysis.
-
Solvent selection: If possible, use aprotic solvents or buffer the aqueous solution to a neutral pH to minimize hydrolysis.
-
Temperature: Store solutions at lower temperatures (e.g., 2-8 °C) to reduce the rate of degradation.
-
Analysis of degradants: Use analytical techniques such as HPLC-MS to identify the degradation products. The primary hydrolytic degradant is expected to be 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid.
Issue 2: Observation of multiple degradation products and a decrease in the main peak area in stability studies.
Possible Cause: Degradation of the β-keto ester and/or oxidation.
Troubleshooting Steps:
-
Forced Degradation Studies: Perform forced degradation studies under hydrolytic, oxidative, and photolytic stress conditions to identify the degradation pathways.
-
Oxidative Stress: Protect the sample from atmospheric oxygen by storing it under an inert atmosphere (e.g., nitrogen or argon). Avoid using solvents that may contain peroxide impurities.
-
Structural Elucidation: Characterize the major degradation products using techniques like NMR and mass spectrometry to understand the degradation pathways.
Data Presentation
The following tables should be used to record data from forced degradation studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Duration | Temperature (°C) | % Degradation of Parent Compound | Number of Degradants | Major Degradant(s) (% Area) |
| 0.1 M HCl | 24 h | 60 | |||
| 0.1 M NaOH | 4 h | RT | |||
| 3% H₂O₂ | 24 h | RT | |||
| Heat (Solid) | 48 h | 80 | |||
| Heat (Solution) | 48 h | 80 | |||
| Photostability (ICH Q1B) | - | - |
Table 2: Chromatographic Purity of Stressed Samples
| Stress Condition | Retention Time of Parent (min) | % Purity of Parent | Retention Time of Major Degradant(s) (min) | % Area of Major Degradant(s) | Mass Balance (%) |
| Control | - | - | 100 | ||
| 0.1 M HCl | |||||
| 0.1 M NaOH | |||||
| 3% H₂O₂ | |||||
| Heat | |||||
| Light |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
-
Keep the solution at room temperature for 4 hours.
-
At appropriate time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of water.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method. A patent for a related compound suggests using a C18 column with a water-acetonitrile mobile phase containing TFA.[1]
Protocol 2: Forced Oxidative Degradation Study
-
Preparation of Sample: Prepare a solution of the compound at 1 mg/mL in a suitable solvent.
-
Oxidative Stress:
-
To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the samples by HPLC.
Protocol 3: Photostability Study (as per ICH Q1B)
-
Sample Preparation:
-
Place a thin layer of the solid compound in a chemically inert, transparent container.
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent in a chemically inert, transparent container.
-
Prepare dark controls for both solid and solution samples by wrapping the containers in aluminum foil.
-
-
Exposure:
-
Expose the samples to a light source that provides a combination of visible and UV light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis:
-
After the exposure period, compare the physical properties (e.g., appearance, color) and chromatographic profiles of the light-exposed samples with the dark controls.
-
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for forced degradation studies.
Caption: Troubleshooting decision tree for unexpected degradation.
References
Navigating Byproduct Formation in the Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate is a critical step in various research and development endeavors. However, the formation of byproducts during the reaction can present significant challenges, impacting yield, purity, and overall experimental success. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues related to byproduct identification and mitigation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common synthetic routes to this compound, and what are the expected byproducts for each?
The synthesis of this compound typically proceeds via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(2-methoxycarbonylphenyl)propanoic acid or its corresponding acyl halide.
Common Synthetic Pathway:
Caption: Main synthetic pathway and potential byproduct formation.
Potential Byproducts and Their Origins:
| Byproduct Category | Potential Structures | Likely Cause |
| Incomplete Cyclization | Unreacted 3-(2-methoxycarbonylphenyl)propanoyl chloride or the corresponding carboxylic acid. | Insufficient reaction time, low temperature, or deactivated catalyst. |
| Intermolecular Products | Dimeric or polymeric materials resulting from the reaction of the acyl chloride with another molecule of the starting material or product. | High concentration of reactants, or slow intramolecular cyclization. |
| Positional Isomers | Isomers where the cyclization occurs at a different position on the aromatic ring (less common for this specific substrate). | Use of non-selective Lewis acids or high reaction temperatures. |
| Decarboxylation Products | Loss of the methyl carboxylate group, leading to 1-oxo-2,3-dihydro-1H-indene. | High reaction temperatures or prolonged exposure to strong acid. |
| Hydrolysis Products | 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid. | Presence of water during the reaction or work-up. |
Q2: My reaction yields are consistently low. What are the likely causes and how can I improve them?
Low yields can often be attributed to the formation of the byproducts listed above. Here’s a systematic approach to troubleshooting:
Troubleshooting Workflow for Low Yields:
Caption: A logical workflow for troubleshooting low reaction yields.
Q3: How can I effectively purify the target compound from the identified byproducts?
Purification strategies will depend on the nature of the impurities.
| Purification Technique | Target Impurities |
| Column Chromatography (Silica Gel) | Effective for separating the target molecule from most organic byproducts, including unreacted starting material, isomers, and some polymeric material. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point. |
| Recrystallization | Useful if the crude product is a solid and the main impurity has significantly different solubility. Solvents to consider include ethyl acetate, toluene, or a mixture of hexane and ethyl acetate. |
| Acid-Base Extraction | To remove the hydrolyzed byproduct (1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid), the crude mixture can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., sodium bicarbonate solution). The target ester will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer. |
Experimental Protocols
General Protocol for Intramolecular Friedel-Crafts Acylation:
-
Preparation of the Acyl Chloride: To a solution of 3-(2-methoxycarbonylphenyl)propanoic acid in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride or oxalyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(2-methoxycarbonylphenyl)propanoyl chloride.
-
Intramolecular Cyclization: Dissolve the crude acyl chloride in an anhydrous, non-polar solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere. Cool the solution to the desired temperature (typically between 0 °C and room temperature). Add a Lewis acid (e.g., aluminum chloride, ferric chloride, or tin(IV) chloride) portion-wise, controlling the temperature. Stir the reaction mixture until completion, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using column chromatography on silica gel or recrystallization as described in the table above.
Note: These protocols are general guidelines and may require optimization based on the specific scale and available resources. Always consult relevant safety data sheets (SDS) before handling any chemicals.
Technical Support Center: Reaction Monitoring for the Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of reaction monitoring by TLC and HPLC in the synthesis of this compound?
A1: Reaction monitoring is crucial for tracking the consumption of starting materials and the formation of the product, this compound. This allows for the determination of reaction completion, helps in optimizing reaction conditions (e.g., reaction time, temperature), and aids in identifying the presence of any side products or intermediates.
Q2: How do I choose between TLC and HPLC for monitoring my reaction?
A2: The choice depends on the specific requirements of your analysis. TLC is a rapid, qualitative, and cost-effective technique ideal for quick checks of reaction progress at the bench. HPLC provides quantitative data with higher resolution and sensitivity, making it suitable for detailed kinetic studies, purity assessment, and analysis of complex reaction mixtures.
Q3: What are the expected appearances of the starting material and product on a TLC plate?
A3: The starting materials, such as 1-indanone and dimethyl carbonate, and the product, this compound, will have different polarities. Generally, the product is expected to have a different Rf value than the starting materials. It is essential to run standards of your starting materials alongside your reaction mixture to make a definitive comparison. A co-spot, where the starting material and reaction mixture are spotted on top of each other, can also be very informative.
Q4: How can I visualize the spots on my TLC plate if they are not visible under UV light?
A4: If the compounds are not UV-active, various staining methods can be used for visualization. A common stain for general organic compounds is potassium permanganate. Staining can reveal spots that are not visible under UV light.[1]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Streaking or elongated spots | Sample is overloaded. | Prepare a more diluted sample solution for spotting.[1] |
| Sample is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent.[1] | |
| Spots are not visible | Sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[1] |
| Compound is not UV-active. | Use a chemical stain (e.g., potassium permanganate) for visualization.[1] | |
| Spots are too close to the baseline (low Rf) | The eluent is not polar enough. | Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[1] |
| Spots are too close to the solvent front (high Rf) | The eluent is too polar. | Decrease the proportion of the more polar solvent or choose a less polar solvent system.[1] |
| Uneven solvent front | The TLC plate is touching the side of the developing chamber. | Ensure the plate is centered in the chamber and not in contact with the sides or filter paper. |
| The adsorbent has flaked off the sides of the plate. | Handle TLC plates with care to avoid damaging the stationary phase. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No peaks or very small peaks | Detector is not set to the correct wavelength. | Determine the UV absorbance maximum (λmax) of your compound and set the detector accordingly. |
| Sample is too dilute. | Prepare a more concentrated sample for injection. | |
| Leak in the system. | Check all fittings and connections for leaks. | |
| Broad or tailing peaks | Column degradation. | Replace the column. |
| Sample overload. | Decrease the injection volume or dilute the sample. | |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.[2] | |
| Split peaks | Issue with the injector or rotor seal. | Inspect and replace the injector rotor seal if necessary.[3] |
| Column is clogged or has a void. | Backflush the column or replace it if the problem persists. | |
| Fluctuating baseline | Air bubbles in the system. | Degas the mobile phase and purge the pump.[4] |
| Contaminated mobile phase or detector cell. | Use fresh, HPLC-grade solvents and flush the detector cell.[4][5] | |
| Retention time drift | Poor temperature control. | Use a column oven to maintain a consistent temperature.[4] |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing if using a gradient.[4] | |
| Column not properly equilibrated. | Increase the column equilibration time before injecting the sample.[4] |
Experimental Protocols
TLC Monitoring Protocol
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Mobile Phase: A starting point is a mixture of ethyl acetate and hexane. A common ratio for similar compounds is 3:7 (v/v) ethyl acetate/hexane.[6]
-
UV lamp for visualization
-
Staining solution (e.g., potassium permanganate) if necessary
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and cover it.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Spot the Plate: Using a capillary spotter, apply small spots of your starting material (SM), a co-spot (C) of the starting material and the reaction mixture, and the reaction mixture (RM) onto the baseline.
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. If necessary, further visualize by dipping the plate into a staining solution. Calculate the Retention factor (Rf) for each spot.
HPLC Monitoring Protocol
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is a good starting point for this type of compound.
-
Mobile Phase: A mixture of acetonitrile (ACN) and water is a common mobile phase for reversed-phase chromatography. A gradient elution may be necessary to separate all components effectively.
-
Detector Wavelength: The wavelength should be set to the absorbance maximum of the product. This can be determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Procedure:
-
System Preparation: Prepare the mobile phase using HPLC-grade solvents. Degas the solvents to prevent air bubbles. Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture. Quench the reaction if necessary. Dilute the aliquot with the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection and Data Acquisition: Inject the prepared sample onto the HPLC system. Run the analysis and collect the chromatogram.
-
Data Analysis: Identify the peaks corresponding to the starting materials and the product by comparing their retention times with those of pure standards. Quantify the peak areas to determine the relative amounts of each component and monitor the progress of the reaction.
Data Presentation
Table 1: Example TLC Data
| Compound | Rf Value (3:7 Ethyl Acetate/Hexane) |
| Starting Material (1-Indanone) | ~0.5 |
| Product (this compound) | ~0.3 |
Note: Rf values are approximate and can vary based on specific experimental conditions.
Table 2: Example HPLC Data
| Compound | Retention Time (min) |
| Starting Material (1-Indanone) | 5.2 |
| Product (this compound) | 8.7 |
Note: Retention times are hypothetical and will depend on the specific HPLC method used.
Mandatory Visualization
References
Technical Support Center: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate . The information is tailored for researchers, scientists, and drug development professionals.
Proposed Synthetic Pathway
A common and effective method for the synthesis of indanones is through an intramolecular Friedel-Crafts acylation. This proposed pathway involves two main steps:
-
Preparation of the Precursor: Synthesis of 3-(2-(methoxycarbonyl)phenyl)propanoic acid from methyl 2-iodobenzoate and diethyl malonate via a Michael addition followed by hydrolysis and decarboxylation.
-
Intramolecular Friedel-Crafts Acylation: Cyclization of the precursor to form the target molecule, this compound.
Below is a visual representation of this proposed experimental workflow.
Technical Support Center: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate and its analogs. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing the 1-indanone core of this compound?
A1: The two most common methods for constructing the 1-indanone skeleton are the intramolecular Friedel-Crafts acylation and the Dieckmann condensation. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.
Q2: Which functional group is the precursor for the intramolecular Friedel-Crafts acylation to form a 1-indanone?
A2: The intramolecular Friedel-Crafts acylation typically starts from a 3-arylpropionic acid or its corresponding acyl chloride.[1] The carboxylic acid or acyl chloride side chain reacts with the tethered aromatic ring in the presence of a catalyst to form the cyclic ketone.
Q3: What are the common catalysts used for intramolecular Friedel-Crafts acylation?
A3: A variety of Lewis and Brønsted acids can be used to catalyze this reaction. Common choices include:
-
Lewis Acids: Aluminum chloride (AlCl₃), niobium pentachloride (NbCl₅), and scandium(III) triflate (Sc(OTf)₃).[2]
-
Brønsted/Superacids: Polyphosphoric acid (PPA), triflic acid (TfOH), and methanesulfonic acid (MSA).[1][2] Non-conventional methods using microwave irradiation or high-intensity ultrasound have also been employed to promote the reaction.[1]
Q4: What is the Dieckmann condensation, and how can it be used to synthesize a related indanone?
A4: The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a β-keto ester. For the synthesis of a related isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, the starting material is a substituted diethyl phthalate which is converted to a diester that can then undergo intramolecular cyclization.
Q5: Are there any modern alternatives to the classical Friedel-Crafts reaction for 1-indanone synthesis?
A5: Yes, transition-metal-catalyzed reactions have emerged as powerful alternatives, often proceeding under milder conditions. A notable example is the palladium-catalyzed one-pot synthesis of 1-indanones from o-bromobenzaldehydes and vinyl ethers. This method allows for the synthesis of multisubstituted 1-indanones with moderate to excellent yields.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its analogs.
Method 1: Intramolecular Friedel-Crafts Acylation
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the Lewis acid (e.g., AlCl₃) is fresh and has not been deactivated by moisture. Handle hygroscopic catalysts in a glovebox or under an inert atmosphere. |
| Insufficiently Reactive Substrate | If the aromatic ring is deactivated by electron-withdrawing groups, a stronger catalyst or higher reaction temperature may be required. Consider using the more reactive acyl chloride instead of the carboxylic acid. |
| Inappropriate Solvent | The choice of solvent is critical. For AlCl₃-catalyzed reactions, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Ensure the solvent is anhydrous. |
| Low Reaction Temperature | Some Friedel-Crafts acylations require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gentle heating. |
Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)
| Possible Cause | Suggested Solution |
| Steric Hindrance | The position of the cyclization on the aromatic ring can be influenced by steric hindrance from existing substituents. Consider the directing effects of your substituents to predict the major product. |
| Electronic Effects of Substituents | Electron-donating groups on the aromatic ring will direct the acylation to the ortho and para positions, while electron-withdrawing groups direct to the meta position. The methyl ester group in the precursor to the target molecule is a meta-director. |
| Reaction Conditions | The choice of catalyst and solvent can sometimes influence the regioselectivity of the reaction. A literature search for similar substrates may provide guidance on conditions that favor the desired isomer. |
Issue 3: Side Reactions and Impurity Formation
| Possible Cause | Suggested Solution |
| Intermolecular Reaction | At high concentrations, an intermolecular Friedel-Crafts reaction may compete with the desired intramolecular cyclization. Running the reaction under high dilution conditions can favor the formation of the cyclic product. |
| Decomposition of Starting Material or Product | Harsh reaction conditions (e.g., very strong acid, high temperature) can lead to the decomposition of sensitive functional groups. Consider using a milder catalyst or lowering the reaction temperature. |
| Hydrolysis of Methyl Ester | The acidic conditions of the Friedel-Crafts reaction can potentially hydrolyze the methyl ester to a carboxylic acid. Minimize reaction time and use anhydrous conditions to reduce this side reaction. If hydrolysis occurs, the product can be re-esterified after purification. |
Method 2: Dieckmann Condensation (for the 2-carboxylate isomer)
Issue 1: Incomplete Reaction
| Possible Cause | Suggested Solution |
| Insufficient Base | A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is required for the deprotonation of the diester. Ensure the base is fresh and used in at least a stoichiometric amount. |
| Presence of Protic Solvents | The reaction must be carried out in an anhydrous aprotic solvent (e.g., THF, toluene) as protic solvents will quench the strong base. |
| Reaction Temperature Too Low | While the initial deprotonation may be performed at a lower temperature, the cyclization step often requires heating to reflux to proceed to completion. |
Issue 2: Low Yield After Workup
| Possible Cause | Suggested Solution |
| Reversion of Cyclization | The β-keto ester product can undergo cleavage under basic conditions if the workup is not performed correctly. Acidify the reaction mixture carefully during workup to neutralize the base and protonate the enolate. |
| Difficulty with Purification | The product may be difficult to separate from unreacted starting material or side products. Column chromatography on silica gel is a common and effective purification method. |
Data Presentation
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids (General)
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| PPA | - | 80-90 | 30-60 | Varies | [1] |
| AlCl₃ | Dichloromethane | 0 to RT | 30-120 | Varies | [1] |
| NbCl₅ | Dichloromethane | RT | Varies | Good | [1] |
| Tb(OTf)₃ | o-dichlorobenzene | High Temp | Varies | Good | [1] |
| Microwave | Varies | Varies | < 60 | Good | [1] |
| Ultrasound | Varies | Varies | Varies | Good | [1] |
Table 2: Example Yield for Dieckmann Condensation of a Related Isomer
| Product | Starting Material | Reagents | Yield (%) | Reference |
| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate | NaH, THF | 66 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation
Starting Material: 3-(2-(Methoxycarbonyl)phenyl)propanoic acid
-
Acid Chloride Formation (Optional but Recommended):
-
To a solution of 3-(2-(methoxycarbonyl)phenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
-
Intramolecular Cyclization:
-
Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Protocol 2: Dieckmann Condensation for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Starting Material: Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate
-
Dissolve Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
With stirring, slowly add sodium hydride (NaH, 60% dispersion in oil) (3.0 eq) over 2 minutes.
-
Slowly heat the reaction mixture to reflux.
-
After 1 hour of reflux, a thick paste should be observed.
-
Cool the reaction mixture to room temperature and quench by adding water dropwise over 5 minutes.
-
Acidify the reaction mixture with 5 M hydrochloric acid.
-
Extract the mixture twice with ethyl acetate.
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield an oil.
-
Purify the oil by silica gel column chromatography using a gradient of ethyl acetate in pentane to afford Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Intramolecular Friedel-Crafts Acylation.
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
References
Technical Support Center: Purifying Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Specific examples may include residual 1-indanone or related precursors used in the synthesis. Discoloration, such as a brown and sticky appearance, often indicates the presence of such impurities.[1]
Q2: Which analytical techniques are recommended for assessing the purity of the final product?
A2: Several analytical methods can be employed to determine the purity of your sample:[1]
-
Thin-Layer Chromatography (TLC): A rapid and effective qualitative method to check for the presence of multiple components in your sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile impurities, providing both qualitative and quantitative data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to identify impurities by comparing the sample's spectra to that of a pure standard. The presence of unexpected peaks can indicate contaminants.
-
High-Performance Liquid Chromatography (HPLC): A standard and reliable method for determining the purity of indanone derivatives and related compounds.
Q3: My purified product has a lower than expected melting point. What does this indicate?
A3: A melting point that is lower and broader than the literature value (102-103°C) is a strong indication of the presence of impurities. Pure crystalline solids have sharp, defined melting points.
Troubleshooting Guides
Issue 1: Product is discolored (e.g., brown and sticky) after initial synthesis.
-
Possible Cause: Presence of residual starting materials, polymeric byproducts, or degradation products.[1]
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon to adsorb colored impurities. Filter the hot solution to remove the carbon before allowing it to cool.
-
Recrystallization: This is a highly effective method for purifying solid compounds.[1] (See Experimental Protocol 1).
-
Column Chromatography: If recrystallization is ineffective, column chromatography offers a more robust method for separating the desired compound from impurities with different polarities.[1] (See Experimental Protocol 2).
-
Issue 2: Multiple spots are observed on the TLC plate after purification.
-
Possible Cause: Incomplete separation of impurities. The chosen purification method may not be optimal for the specific impurities present.
-
Troubleshooting Steps:
-
Optimize Recrystallization Solvent: Experiment with different solvent systems for recrystallization. A good solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at cold temperatures.
-
Adjust Column Chromatography Conditions:
-
Solvent System: Modify the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[1]
-
Stationary Phase: Consider using a different stationary phase (e.g., alumina instead of silica gel) if impurities are co-eluting with the product.
-
-
Issue 3: Low yield after recrystallization.
-
Possible Cause:
-
The compound is too soluble in the chosen cold solvent.
-
Too much solvent was used.
-
Premature crystallization during hot filtration.
-
-
Troubleshooting Steps:
-
Solvent Selection: Test a range of solvents to find one with the optimal solubility characteristics.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent Premature Crystallization: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.
-
Recover from Mother Liquor: Concentrate the mother liquor and perform a second recrystallization to recover more product.
-
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the "this compound" is highly soluble at elevated temperatures and poorly soluble at low temperatures. Ethanol can be a good starting point.[1]
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The desired compound should crystallize out. Cooling in an ice bath can further increase the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[1]
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., a mixture of hexane and ethyl acetate). A gradient elution, gradually increasing the proportion of the more polar solvent (ethyl acetate), is often effective.[1][2]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified "this compound".[1]
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 55934-10-6 | [3] |
| Molecular Formula | C₁₁H₁₀O₃ | |
| Molecular Weight | 190.19 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 102-103°C | |
| Boiling Point | 346.1°C at 760 mmHg | |
| Purity (Typical) | ≥98% | [3] |
Table 2: Recommended Solvents for Purification
| Purification Method | Solvent System | Notes | Reference |
| Recrystallization | Ethanol | A common choice for compounds of similar polarity. | [1] |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5) and gradually increase the ethyl acetate concentration. | [1][2] |
Visualizations
References
Validation & Comparative
Comparative Study of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate Analogs as Potential Therapeutic Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of "Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate" and its analogs, focusing on their potential as inhibitors of histone deacetylase 11 (HDAC11) and their anti-inflammatory properties. This analysis is supported by a review of available data and detailed experimental protocols for key biological assays.
Introduction
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. "this compound" has emerged as a compound of interest, notably identified as an inhibitor of histone deacetylase 11 (HDAC11), an enzyme implicated in inflammatory diseases and cancer.[1] This guide explores the therapeutic potential of analogs of this molecule, focusing on their structure-activity relationships as both HDAC inhibitors and anti-inflammatory agents. The modulation of inflammatory responses is often linked to the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Structure-Activity Relationships and Comparative Data
For the purpose of this guide, we will hypothesize a series of analogs (Analogs 1a-1e) with modifications at the 4-carboxylate position, a common site for chemical derivatization to explore SAR. The presented biological data is illustrative, based on trends observed in the literature for similar compound classes, to provide a framework for comparison.
Table 1: Comparative In Vitro Activity of "this compound" Analogs
| Compound ID | R Group (Modification at 4-position) | HDAC11 Inhibition IC50 (µM) | Anti-inflammatory Activity (TNF-α Inhibition, IC50 in µM) |
| Parent | -COOCH3 | [Hypothetical] 10 | [Hypothetical] 15 |
| Analog 1a | -COOH | [Hypothetical] 5 | [Hypothetical] 8 |
| Analog 1b | -CONH2 | [Hypothetical] 12 | [Hypothetical] 20 |
| Analog 1c | -CONHCH3 | [Hypothetical] 8 | [Hypothetical] 12 |
| Analog 1d | -COOCH2CH3 | [Hypothetical] 15 | [Hypothetical] 25 |
| Analog 1e | -H | [Hypothetical] >50 | [Hypothetical] >50 |
Inferred Structure-Activity Relationship Insights:
-
4-Carboxylate Group: The presence and nature of the substituent at the 4-position are likely critical for activity. Conversion of the methyl ester (Parent) to a carboxylic acid (Analog 1a) could enhance HDAC11 inhibitory activity, potentially through improved interaction with the enzyme's active site.
-
Amide Modifications: Simple amides (Analog 1b) might show reduced activity compared to the parent ester, while N-substituted amides (Analog 1c) could offer a balance of steric and electronic properties that restore or improve activity.
-
Ester Chain Length: Increasing the alkyl chain length of the ester (Analog 1d) may lead to a decrease in activity, possibly due to steric hindrance.
-
Removal of the Carboxylate Moiety: The complete removal of the carboxylate group (Analog 1e) is predicted to significantly diminish or abolish both HDAC11 inhibitory and anti-inflammatory activities, highlighting its importance as a pharmacophore.
Experimental Protocols
To facilitate further research and validation of the therapeutic potential of these analogs, detailed protocols for key biological assays are provided below.
In Vitro HDAC11 Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the enzymatic activity of HDAC11.
Materials:
-
Recombinant human HDAC11 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and a trypsin-based developer)
-
Test compounds and a reference inhibitor (e.g., a known HDAC11 inhibitor)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.
-
Add 5 µL of the diluted compounds or vehicle control to the wells of the 384-well plate.
-
Add 10 µL of HDAC11 enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of the developer solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced TNF-α Production in Macrophages
This assay assesses the ability of a compound to suppress the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and a reference inhibitor (e.g., Dexamethasone)
-
MTT reagent for cell viability assessment
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of the test compounds or a reference inhibitor.
-
Incubate the cells for 1 hour at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubate the plates for 24 hours at 37°C.
-
After incubation, collect the cell culture supernatants for TNF-α measurement.
-
Determine the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Assess cell viability in the remaining cells using the MTT assay to rule out cytotoxic effects of the compounds.
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of indanone derivatives are often attributed to their ability to modulate key inflammatory signaling pathways. Inhibition of HDAC11 can lead to the upregulation of anti-inflammatory proteins. Furthermore, these compounds may directly or indirectly interfere with the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.
HDAC11 and its Role in Inflammation
HDAC11 is known to negatively regulate the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2][3][4] By inhibiting HDAC11, the analogs of "this compound" could potentially increase IL-10 production, thereby suppressing the inflammatory response.
Caption: HDAC11's role in inflammation regulation.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression.[5][6][7] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex gets activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α. Indanone analogs may inhibit this pathway at various points, such as by preventing IκBα degradation or blocking NF-κB nuclear translocation.
Caption: Overview of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK signaling pathway is another critical regulator of inflammation.[8][9][10] It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli, including LPS. Activated MAPKs phosphorylate and activate transcription factors, such as AP-1, which in turn induce the expression of pro-inflammatory genes. Indanone derivatives may exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more of these MAPKs.
Caption: Simplified MAPK signaling cascade.
Conclusion
"this compound" and its analogs represent a promising class of compounds with the potential to act as dual HDAC11 inhibitors and anti-inflammatory agents. The hypothetical structure-activity relationships presented in this guide suggest that modifications to the 4-carboxylate moiety can significantly impact biological activity. Further synthesis and rigorous biological evaluation of a focused library of these analogs are warranted to validate these hypotheses and to identify lead compounds for further development. The provided experimental protocols and an understanding of the underlying signaling pathways offer a solid foundation for future research in this area.
References
- 1. US20180127386A1 - Methods using hdac11 inhibitors - Google Patents [patents.google.com]
- 2. HDAC11 is a regulator of diverse immune functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Emerging role of HDAC11 in skeletal muscle biology [frontiersin.org]
- 4. HDAC11: A novel inflammatory biomarker in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purformhealth.com [purformhealth.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. synapse.koreamed.org [synapse.koreamed.org]
- 10. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation of "Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate" as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Performance Guide
"Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate" is a functionalized indanone derivative that holds significant promise as a versatile building block in the synthesis of a wide array of biologically active molecules. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. This guide provides a comparative analysis of "this compound" against other relevant building blocks, supported by experimental data and detailed protocols to inform its application in drug discovery and development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 55934-10-6 | [1] |
| Molecular Formula | C₁₁H₁₀O₃ | [1] |
| Molecular Weight | 190.19 g/mol | [2] |
| Melting Point | 102-103 °C | [1] |
| Boiling Point | 346.1 °C at 760 mmHg | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
Performance Comparison in the Synthesis of Bioactive Scaffolds
The utility of a building block is primarily determined by its efficiency in yielding complex molecular architectures. While direct comparative studies exhaustively detailing the performance of "this compound" against a comprehensive set of alternatives are limited, analysis of synthetic routes for analogous indanone cores provides valuable insights. Key reactions for derivatization of the indanone scaffold include Friedel-Crafts acylation, Nazarov cyclization, and various coupling reactions.
The following table summarizes yields from different synthetic routes to the core indanone structure, offering a baseline for evaluating the efficiency of building blocks like "this compound" in constructing the fundamental scaffold.
| Synthesis Route | Starting Materials | Catalyst/Reagent | Product | Yield (%) |
| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionic acids | Triflic acid (TfOH) | Substituted 1-Indanones | Up to 100% |
| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionic acids | Polyphosphoric acid (PPA) / Sulfuric acid | Substituted 1-Indanones | 60-90% |
| One-step reaction | 3,3-Dimethylacrylic acid and aromatic substrates | NbCl₅ | Substituted 1-Indanones | Up to 78% |
| Nazarov Cyclization | Chalcone derivatives | Trifluoroacetic acid (TFA) | 2,3-disubstituted-1-indanones | - |
Applications in the Synthesis of Potent Biological Inhibitors
Derivatives of the indanone scaffold have demonstrated significant inhibitory activity against a range of biological targets, underscoring the value of "this compound" as a starting material for drug discovery programs.
Cholinesterase Inhibitors for Alzheimer's Disease
The indanone moiety is a key component of Donepezil, a well-established acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. Research into novel indanone derivatives continues to yield potent cholinesterase inhibitors.[3][4][5][6]
The following table presents the inhibitory activity (IC₅₀) of various indanone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting the potential for synthesizing highly active compounds from indanone building blocks.
| Derivative Class | Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |
| Indanone-aminopropoxy benzylidenes | 5c | 0.12 | - | [3] |
| Indanone-aminopropoxy benzylidenes | 7b | - | 0.04 | [3] |
| Indanone-carbamate hybrids | 4h | 1.20 | 0.30 | [7] |
| Dispiropyrrolidine indandione hybrids | 4h | 3.24 | 10.25 | [5] |
| 2-benzylidene-1H-indene-1,3(2H)-diones | 34 | 0.048 | - | [6] |
| 2-benzylidene-1H-indene-1,3(2H)-diones | 38 | 0.036 | - | [6] |
Cyclooxygenase (COX) Inhibitors for Anti-inflammatory Applications
Indanone derivatives have also been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The development of selective COX-2 inhibitors is a major goal in the design of anti-inflammatory drugs with reduced gastrointestinal side effects.[8][9][10][11]
The table below showcases the COX-2 inhibitory activity and selectivity of various heterocyclic compounds, including those with structural similarities to indanone derivatives.
| Compound Class | Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 1,2,3-Triazole-Benzenesulfonamide Hybrids | 6b | 0.04 | 329 | [8] |
| 1,2,3-Triazole-Benzenesulfonamide Hybrids | 6j | 0.04 | 312 | [8] |
| 1,4-Benzoxazine Derivatives | 3e | 0.57-0.72 | 186.8-242.4 | [9] |
| 1,3-dihydro-2H-indolin-2-one Derivatives | 4e | 2.35 | - | [12] |
| 1,3-dihydro-2H-indolin-2-one Derivatives | 9h | 2.422 | - | [12] |
| 1,3-dihydro-2H-indolin-2-one Derivatives | 9i | 3.34 | - | [12] |
Key Experimental Protocols
The versatility of "this compound" stems from its reactive ketone and ester functionalities, which allow for a variety of chemical transformations. Below are generalized protocols for key reactions.
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The aryl halide functionality, which can be introduced onto the indanone scaffold, can be coupled with a variety of boronic acids or esters.
General Protocol:
-
To a reaction vessel, add the aryl halide derivative of the indanone (1 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.).
-
Add a suitable solvent system (e.g., dioxane/water, toluene).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C. Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
A visual representation of a typical Suzuki-Miyaura coupling workflow is provided below.
Amide Bond Formation
The carboxylic acid functionality, which can be obtained from the hydrolysis of the methyl ester of the title compound, is readily coupled with amines to form amides, a common functional group in pharmaceuticals.
General Protocol:
-
Dissolve the carboxylic acid derivative of the indanone (1 equiv.) in a suitable solvent (e.g., DMF, DCM).
-
Add a coupling agent (e.g., EDC, HATU, 1-1.2 equiv.) and an activating agent (e.g., HOBt, 0.1-1 equiv.).
-
Add the desired amine (1-1.2 equiv.) and a base (e.g., DIPEA, Et₃N, 2-3 equiv.).
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[15][16][17]
The following diagram illustrates a typical workflow for amide bond formation.
Modulation of Key Signaling Pathways
The therapeutic effects of indanone derivatives are often attributed to their ability to modulate critical intracellular signaling pathways implicated in various diseases.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several natural and synthetic compounds, including those with indole and indanone-like structures, have been shown to inhibit this pathway.[18][19] Inhibition can occur at various nodes, including direct inhibition of PI3K or Akt.
The diagram below illustrates the PI3K/Akt signaling pathway and potential points of inhibition by small molecules.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in inflammation and immunity. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Small molecules that inhibit NF-κB activation are therefore of significant therapeutic interest. Inhibition can be achieved by targeting various components of the pathway, such as the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[20]
The following diagram depicts the NF-κB signaling pathway and a potential mechanism of inhibition.
References
- 1. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly functionalized dispiropyrrolidine embedded indandione hybrids as potent cholinesterase inhibitors - Journal of King Saud University - Science [jksus.org]
- 5. Design, synthesis and evaluation of novel indandione derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant and neuroprotection properties against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 14. [PDF] Direct amide formation from unactivated carboxylic acids and amines. | Semantic Scholar [semanticscholar.org]
- 15. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anandamide inhibits nuclear factor-kappaB activation through a cannabinoid receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-carboxylate Isomers
For Immediate Release
This guide provides a comparative spectroscopic analysis for the structural confirmation of "Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate" and its isomers. Aimed at researchers, scientists, and drug development professionals, this document outlines the expected and observed spectral data from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for the 4-carboxylate isomer, this guide presents a combination of experimental data for related isomers and predicted data for the target compound, offering a comprehensive framework for structural elucidation.
Executive Summary
The precise structural characterization of organic molecules is paramount in chemical research and drug development. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate molecular structures. This guide focuses on the structural confirmation of this compound by comparing its predicted spectroscopic data with the available experimental data for its 2- and 5-carboxylate isomers. The distinct substitution patterns on the aromatic ring of these isomers are expected to give rise to unique spectral fingerprints, allowing for their unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for the three isomers of Methyl 1-oxo-2,3-dihydro-1H-indene-carboxylate.
Table 1: ¹H NMR Data (Predicted for 4-carboxylate, Experimental for 2-carboxylate)
| Proton Assignment | This compound (Predicted) | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate [1] |
| H2 | ~3.0 - 3.2 ppm (t, J ≈ 6 Hz) | 3.40 ppm (m) |
| H3 | ~2.7 - 2.9 ppm (t, J ≈ 6 Hz) | 3.60 ppm (m) |
| H5 | ~7.8 - 8.0 ppm (d, J ≈ 8 Hz) | - |
| H6 | ~7.4 - 7.6 ppm (t, J ≈ 8 Hz) | - |
| H7 | ~7.6 - 7.8 ppm (d, J ≈ 8 Hz) | - |
| -OCH₃ | ~3.9 ppm (s) | 3.80 ppm (s) |
| Aromatic CH (2-isomer) | - | 7.42-7.79 ppm (m) |
Table 2: ¹³C NMR Data (Predicted)
| Carbon Assignment | This compound (Predicted) | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Predicted) | Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (Predicted) |
| C=O (ketone) | ~205 ppm | ~200 ppm | ~205 ppm |
| C=O (ester) | ~168 ppm | ~170 ppm | ~168 ppm |
| Aromatic C-O | - | - | - |
| Aromatic C-C=O | ~135 ppm | ~138 ppm | ~130 ppm |
| Aromatic CH | ~125-135 ppm | ~124-136 ppm | ~125-138 ppm |
| Aromatic C (quat.) | ~140-155 ppm | ~145-155 ppm | ~140-150 ppm |
| CH₂ (C2) | ~30 ppm | ~45 ppm | ~30 ppm |
| CH₂ (C3) | ~35 ppm | ~30 ppm | ~35 ppm |
| OCH₃ | ~52 ppm | ~53 ppm | ~52 ppm |
Table 3: IR Spectroscopy Data (Predicted)
| Functional Group | This compound (Predicted Frequency) | Expected Vibration |
| C=O (Ketone) | ~1710-1730 cm⁻¹ | Stretch |
| C=O (Ester) | ~1735-1750 cm⁻¹ | Stretch |
| C-O (Ester) | ~1200-1300 cm⁻¹ | Stretch |
| Aromatic C=C | ~1450-1600 cm⁻¹ | Stretch |
| Aromatic C-H | ~3000-3100 cm⁻¹ (stretch), ~750-900 cm⁻¹ (out-of-plane bend) | Stretch & Bend |
| Aliphatic C-H | ~2850-2960 cm⁻¹ | Stretch |
Table 4: Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) | Predicted Key Fragment Ions (m/z) |
| All Isomers | 190.06 g/mol | 159 ([M-OCH₃]⁺), 131 ([M-COOCH₃]⁺), 103, 77 |
Experimental Protocols
Standard spectroscopic methodologies are employed for the structural characterization of these compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Instrumentation: A mass spectrometer capable of high-resolution mass analysis is preferred for accurate mass determination.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationship between the isomers.
Caption: Workflow for Spectroscopic Structural Confirmation.
References
Lacking Direct Bioactivity Data, Structural Analysis of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate Suggests Potential for Neurological Activity
While direct experimental evidence for the bioactivity of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate is not currently available in published literature, an analysis of its core structure, the 1-indanone scaffold, reveals potential for interaction with key neurological targets. This comparative guide explores the known bioactivities of structurally related 1-indanone derivatives, providing a framework for predicting the potential therapeutic applications of this compound and highlighting the need for future experimental validation.
The 1-indanone moiety is a recognized pharmacophore present in a variety of biologically active compounds, notably those targeting enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Extensive research on 1-indanone derivatives has identified them as potent inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two enzymes critical in the regulation of neurotransmitter levels in the brain.[1][2][3][4]
Comparison with Known Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases are enzymes responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO, particularly the MAO-B isoform, can increase the levels of these neurotransmitters and is a therapeutic strategy for Parkinson's disease.
Studies on 2-benzylidene-1-indanone derivatives have revealed potent and selective inhibition of MAO-B.[5] The structure-activity relationship (SAR) of these compounds indicates that substitutions on both the indanone ring and the benzylidene moiety are crucial for activity. Specifically, a hydroxyl group at the 5-position of the indanone ring, along with halogens or a methyl group on the benzylidene ring, have been shown to yield high potency inhibitors.[5]
This compound lacks the 2-benzylidene substitution that appears to be a key feature for high-potency MAO-B inhibition in the studied series. Its carboxylate group at the 4-position is also a significant deviation from the substitution patterns of the most active compounds reported.
Below is a table summarizing the MAO-B inhibitory activity of several 2-benzylidene-1-indanone derivatives, providing a benchmark for the structural features associated with potent inhibition.
| Compound | Substitution (Indanone Ring) | Substitution (Benzylidene Ring) | MAO-B IC50 (µM) |
| 5g | 5-OH | 4-Cl | 0.131 (MAO-A) |
| (unspecified) | - | - | <2.74 (MAO-B) |
| (unspecified, 12 compounds) | - | - | <0.1 (MAO-B) |
Table 1: MAO-B Inhibitory Activity of 2-Benzylidene-1-indanone Derivatives. Data extracted from a study on 2-benzylidene-1-indanone derivatives as MAO inhibitors.[5] The specific structures for the compounds with IC50 values below 2.74 µM and 0.1 µM were not detailed in the abstract.
Comparison with Known Acetylcholinesterase (AChE) Inhibitors
Acetylcholinesterase is the enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels in the brain, a key therapeutic approach for Alzheimer's disease.
The 1-indanone scaffold is a core component of the well-known AChE inhibitor, donepezil. Research into other 2-substituted 1-indanone derivatives has led to the development of 3D-QSAR models to predict their binding affinity to AChE.[3][6] These models suggest that replacing a small protonated nitrogen moiety with a more hydrophobic and bulky group carrying a partial positive charge could enhance inhibitory activity.[3][6]
This compound has a methyl carboxylate group, which is neither bulky nor does it typically carry a positive charge. This suggests that its potential for potent AChE inhibition based on this specific SAR may be limited. However, other structural features could contribute to binding in ways not captured by this model.
Experimental Protocols
As no direct experimental data for the bioactivity of this compound was found, detailed experimental protocols for this specific compound cannot be provided. However, the general methodologies for assessing MAO and AChE inhibition are well-established.
Monoamine Oxidase (MAO) Inhibition Assay (General Protocol):
A common method for determining MAO inhibitory activity is a fluorometric assay. Recombinant human MAO-A or MAO-B is incubated with the test compound at various concentrations. A substrate, such as kynuramine or amplex red, and a peroxidase are added. The fluorescence generated by the enzymatic reaction is measured over time. The rate of reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percent inhibition and subsequently the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):
The most widely used method for measuring AChE activity is the colorimetric method developed by Ellman. The assay is typically performed in a 96-well plate. The enzyme (AChE from a source such as electric eel or human erythrocytes) is pre-incubated with the test compound at varying concentrations. The substrate, acetylthiocholine iodide, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), are then added. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically at 412 nm. The rate of the reaction is used to calculate the percentage of inhibition and the IC50 value of the compound.
Conclusion and Future Directions
Therefore, the bioactivity of this compound remains speculative. To ascertain its true biological profile, experimental validation is essential. Future studies should focus on in vitro screening against a panel of neurological targets, including MAO-A, MAO-B, and AChE, to determine its inhibitory potential and selectivity. Such studies will be crucial in determining whether this compound or its derivatives warrant further investigation as potential therapeutic agents.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 3. Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
A Comparative Guide to the Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Efficient and versatile synthetic routes to functionalized indanones are therefore of significant interest. This guide provides a comparative analysis of two prominent synthetic strategies for obtaining Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate: Palladium-Catalyzed Carbonylation and Intramolecular Friedel-Crafts Acylation.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Palladium-Catalyzed Carbonylation | Route 2: Intramolecular Friedel-Crafts Acylation |
| Starting Material | 4-bromo-2,3-dihydro-1H-inden-1-one | 3-(2-methoxycarbonylphenyl)propanoic acid |
| Key Reagents | Palladium catalyst (e.g., Pd(dppf)Cl₂), Carbon Monoxide (CO), Methanol, Triethylamine | Thionyl chloride or Oxalyl chloride, Lewis Acid (e.g., AlCl₃) or Strong Acid (e.g., PPA) |
| Reaction Conditions | High pressure (50 MPa CO), High temperature (100 °C), 24 hours | Typically 0 °C to reflux, 1-3 hours |
| Yield | 63%[1] | Estimated High (based on analogous reactions) |
| Key Advantages | Utilizes a commercially available starting material. | Avoids the use of high-pressure carbon monoxide. Milder temperature conditions may be possible. |
| Key Disadvantages | Requires specialized high-pressure reactor. Use of toxic carbon monoxide. | The synthesis of the starting material may require multiple steps. |
Synthetic Route 1: Palladium-Catalyzed Carbonylation
This modern approach utilizes a palladium-catalyzed carbonylation reaction to introduce the methyl carboxylate group onto the aromatic ring of a pre-formed indanone core. This method is particularly advantageous when the corresponding bromo-substituted precursor is readily accessible.
Experimental Protocol
A detailed experimental protocol for this route is described in patent literature[1]. In a typical procedure, 4-bromo-2,3-dihydro-1H-inden-1-one is subjected to a carbonylation reaction using carbon monoxide in the presence of a palladium catalyst.
Materials:
-
4-bromo-2,3-dihydro-1H-inden-1-one
-
Methanol (MeOH)
-
Palladium(II) catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Carbon Monoxide (CO) gas
-
Celite
-
Ethyl acetate (EtOAc)
-
Petroleum ether
Procedure:
-
To a high-pressure reactor, add 4-bromo-2,3-dihydro-1H-inden-1-one (1 equivalent), methanol, Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equivalents), and triethylamine.
-
Pressurize the reactor with carbon monoxide gas to 50 MPa.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, vent the reactor and filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v) as the eluent to afford this compound.
Visualizing the Workflow: Palladium-Catalyzed Carbonylation
Caption: Workflow for Palladium-Catalyzed Carbonylation.
Synthetic Route 2: Intramolecular Friedel-Crafts Acylation
A classic and robust method for the formation of cyclic ketones, the intramolecular Friedel-Crafts acylation involves the cyclization of a suitable carboxylic acid or its derivative. For the synthesis of this compound, the logical precursor is 3-(2-methoxycarbonylphenyl)propanoic acid.
Experimental Protocol
Step 1: Synthesis of 3-(2-methoxycarbonylphenyl)propionyl chloride
Materials:
-
3-(2-methoxycarbonylphenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic)
Procedure:
-
Dissolve 3-(2-methoxycarbonylphenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
Materials:
-
3-(2-methoxycarbonylphenyl)propionyl chloride
-
Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Ice
Procedure:
-
Suspend aluminum chloride (1.1-1.3 equivalents) in anhydrous dichloromethane and cool to 0 °C.
-
Slowly add a solution of 3-(2-methoxycarbonylphenyl)propionyl chloride in anhydrous dichloromethane to the AlCl₃ suspension.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography or recrystallization to afford this compound.
Visualizing the Workflow: Intramolecular Friedel-Crafts Acylation
Caption: Workflow for Intramolecular Friedel-Crafts Acylation.
Conclusion
Both the Palladium-Catalyzed Carbonylation and the Intramolecular Friedel-Crafts Acylation represent viable and effective strategies for the synthesis of this compound. The choice of method will largely depend on the availability of starting materials, the scale of the synthesis, and the equipment available. For laboratories equipped for high-pressure reactions, the carbonylation of the corresponding bromo-indanone offers a direct route. In contrast, the Friedel-Crafts acylation, a cornerstone of organic synthesis, provides a reliable alternative that avoids the use of pressurized carbon monoxide, although it may require the prior synthesis of the carboxylic acid precursor. Researchers and drug development professionals should consider these factors when selecting the most appropriate synthetic route for their specific needs.
References
Computational and docking studies of "Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate" analogs
Computational and Docking Analysis of 1-Indanone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of various "Methyl 1-oxo-2,3-dihydro-1H-indanone" analogs based on available computational and docking studies. The data presented herein is collated from multiple research endeavors to offer insights into their potential as therapeutic agents.
Comparative Analysis of Biological Activities and Docking Scores
The following tables summarize the biological activities and in silico docking performance of various 1-indanone derivatives against different therapeutic targets. These derivatives showcase the versatility of the 1-indanone core and provide a basis for structure-activity relationship (SAR) studies.
Table 1: Anti-inflammatory and Anticancer Activity of Indanone Analogs
| Compound ID | Target | Biological Activity (IC50 µM) | Docking Score (kcal/mol) | Interacting Residues | Reference |
| 9f | COX-2 | 0.03 ± 0.01 (Cytotoxicity on MCF-7) | - | Arg513, Tyr385, Ser530 | [1] |
| 9g | COX-2 | - | - | - | [1] |
| BD (6) | Anti-inflammatory | Good activity | - | - | [2] |
| BD (7) | Anti-inflammatory | Good activity | - | - | [2] |
| BD (9) | Anti-inflammatory | Good activity | - | - | [2] |
| BD (10) | Anti-inflammatory | Good activity | - | - | [2] |
| BD (11) | Anti-inflammatory | Good activity | - | - | [2] |
Table 2: Antimicrobial Activity of Indanone Analogs
| Compound ID | Organism | MIC (µg/mL) | Docking Score (kcal/mol) | Target Enzyme | Reference |
| 4a-c, 5a-o | Various bacteria & fungi | 1.56 - 100 | - | - | [2] |
| 9 | B. subtilis, E. coli, C. albicans, A. flavus | Good to excellent | -11.5 | MurC Ligase | [3] |
| 9 | B. subtilis, E. coli, C. albicans, A. flavus | Good to excellent | -8.5 | Lanosterol 14α-demethylase | [3] |
| Anthracene derivatives 1-7 | E. coli, B. cereus | MIC: 1-2, MBC: 2-3 | -8.4 to -11.3 | DNA gyrase B | [4] |
Table 3: Anti-Trypanosoma cruzi Activity of 1-Indanone Thiazolylhydrazones (TZHs)
| Compound ID | Form of T. cruzi | Activity | Selectivity | Proposed Target | Reference |
| TZH derivatives | Epimastigote, trypomastigote, amastigote | More potent than Benznidazole | More selective than Benznidazole | Ergosterol biosynthesis | [5] |
| TZH 9 | - | Promising antichagasic compound | - | - | [5] |
Table 4: Cholinesterase Inhibitory Activity of Indanone Derivatives
| Compound ID | Enzyme | IC50 (µM) | Docking Interaction | Reference |
| 5c | AChE | 0.12 | Similar to donepezil | [6] |
| 7b | BChE | 0.04 | - | [6] |
| Indanone analogs | AChE | 0.12 - 11.92 | - | [6] |
| Indanone analogs | BChE | 0.04 - 24.36 | - | [6] |
Experimental Protocols
A summary of the key experimental methodologies cited in the referenced studies is provided below.
In Silico Docking Protocol
Molecular docking studies are crucial for predicting the binding affinity and interaction patterns of ligands with their target proteins. A general workflow involves:
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.
-
Ligand Preparation: The 2D structures of the analog compounds are drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed using a suitable force field.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the best-scoring conformation. Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking are visualized and examined to understand the binding mode.[3][6][7]
In Vitro Enzyme Inhibition Assay
These assays are performed to determine the inhibitory potential of the synthesized compounds against specific enzymes.
-
DPP-IV Inhibition Assay: The inhibitory activity against Dipeptidyl peptidase-IV (DPP-IV) can be assessed using a specific assay kit. The compounds are typically tested at a concentration of 250 µM, and the percentage of inhibition is measured.
-
Cyclooxygenase (COX) Inhibition Assay: The in vitro activity of compounds against COX-1 and COX-2 is determined to assess their anti-inflammatory potential and selectivity.[1]
-
Cholinesterase Inhibition Assay: The inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are measured to evaluate the potential of the compounds for Alzheimer's disease treatment.[6]
Antimicrobial Susceptibility Testing
-
Serial Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, and fungi. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.[2]
Cytotoxicity Assay
-
MTT Assay: The toxicity of the compounds on different cell lines is evaluated using the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, thus providing an indication of cell viability.[1]
Visualizations
The following diagrams illustrate common workflows and pathways relevant to the computational and docking studies of 1-indanone analogs.
Caption: A typical workflow for in silico molecular docking studies.
Caption: A simplified drug discovery and development pipeline.
Caption: Simplified pathway of COX-2 inhibition by indanone analogs.
References
- 1. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis and biological evaluation of some novel 1-indanone thiazolylhydrazone derivatives as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insilico Docking Studies and the Anti-Microbial Potential of Sydnone Derivatives | Current Opinion [currentopinion.be]
Safety Operating Guide
Proper Disposal Procedures for Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
The following provides essential safety and logistical information for the proper disposal of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate, catering to researchers, scientists, and drug development professionals. This guidance is compiled from general laboratory safety protocols and data for structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. An SDS for the related compound, methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, suggests that this class of compounds should be handled with care, necessitating professional waste disposal services.[1][2]
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Gloves: Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1][2]
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.
-
Lab Coat: A laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a particle respirator (such as a P95 or P1 type) or a higher-level respirator with appropriate cartridges.[1][2]
Ensure adequate ventilation in the work area, such as a chemical fume hood, to avoid inhalation of vapors, mists, or gases.[1][2] Avoid dust formation during handling and disposal procedures.[1][2]
Waste Identification and Collection
All chemical waste, including this compound and any materials contaminated with it, should be treated as hazardous waste unless confirmed otherwise by a designated safety officer.[3] A chemical is considered waste when it is no longer intended for use.[3][4]
Collection Procedures:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.[5] Whenever possible, the original container is a good choice, provided it is in good condition.[6] Do not use food containers for hazardous waste storage.[6]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[4][5] Do not use abbreviations or chemical formulas.[4] The label should also include the accumulation start date.[7]
-
Contaminated Materials: Any labware, such as glassware, and personal protective equipment that is contaminated with the chemical must also be disposed of as hazardous waste.[4] Place these items in a suitable, labeled container for solid waste.[1][2]
Storage and Segregation
Proper storage of chemical waste is crucial to maintain a safe laboratory environment.
-
Satellite Accumulation Areas (SAAs): Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation.[6][8]
-
Segregation: Store waste containers segregated by compatibility to prevent violent reactions or the release of toxic fumes.[6][9] Specifically, keep this compound away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[3][4][6] This is to prevent spills and the release of vapors.
| Waste Storage Regulations | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [8][10] |
| Maximum Acutely Hazardous Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [8] |
| Maximum Storage Time in SAA (partially filled) | Up to 1 year | [6] |
| Removal Time After Container is Full | Within 3 days | [6] |
Disposal Protocol
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[3][9] Evaporation is also not an acceptable method of disposal.[3]
Step-by-Step Disposal Procedure:
-
Final Packaging: Once the waste container is full, ensure the cap is tightly sealed.
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.[1][2][8]
-
Surplus and Non-recyclable Solutions: Offer any surplus or non-recyclable solutions to a licensed disposal company.[1]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4] The rinsate from this process must be collected and disposed of as hazardous waste.[4] After triple-rinsing and air-drying, and once all hazardous labels have been defaced, the container may be disposed of as regular trash.[3][4][10]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. capotchem.cn [capotchem.cn]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. towson.edu [towson.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. mtu.edu [mtu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (CAS No. 55934-10-6). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Summary & Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must meet ANSI Z87.1 standards. A face shield is recommended when there is a splash hazard.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Gloves must be inspected before use and disposed of after contamination.[2][3] |
| Body Protection | Laboratory Coat | A flame-retardant Nomex® lab coat is recommended. It should be fully buttoned to cover as much skin as possible.[2] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) if working outside a fume hood or if dust/aerosols are generated.[3] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot.[2] |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound.
1. Engineering Controls:
-
Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the chemical, don all required PPE as specified in the table above.
3. Chemical Handling:
-
Avoid the formation of dust and aerosols.[6]
-
Use only non-sparking tools, especially when handling larger quantities.[7]
-
Keep the container tightly closed when not in use.[7]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]
4. In Case of Exposure:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
In case of eye contact: Immediately rinse eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
If swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material (including contaminated PPE) in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Disposal Method:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[3]
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
3. Contaminated Packaging:
-
Dispose of the original container as unused product, following the same procedures as for the chemical waste itself.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. This compound | 55934-10-6 [sigmaaldrich.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. capotchem.com [capotchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fishersci.dk [fishersci.dk]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
